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Core Science & Biosynthesis

Foundational

Cyanopeptolin 954 chemical structure and properties

An In-Depth Technical Guide to Cyanopeptolin 954: Structure, Properties, and Function Introduction Cyanopeptolin 954 is a potent, chlorine-containing cyclic depsipeptide isolated from the freshwater cyanobacterium Microc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyanopeptolin 954: Structure, Properties, and Function

Introduction

Cyanopeptolin 954 is a potent, chlorine-containing cyclic depsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43.[1][2] As a member of the cyanopeptolin class of non-ribosomal peptides, it is recognized for its significant and selective biological activity.[3][4] These peptides are synthesized via complex enzymatic pathways and exhibit a wide range of bioactive properties, making them a subject of considerable interest in biochemical and pharmaceutical research.[3][5] This guide provides a comprehensive technical overview of Cyanopeptolin 954, detailing its chemical structure, physicochemical properties, biosynthetic origins, biological activity, and the methodologies for its isolation and characterization.

Chemical Structure and Physicochemical Properties

Cyanopeptolin 954 is a heptadepsipeptide, characterized by a cyclic structure containing both peptide and ester bonds. Its unique composition distinguishes it from other related compounds.

Molecular Composition

The structure of Cyanopeptolin 954 was elucidated through extensive chemical and spectroscopic analyses, including 2D NMR and GC-MS of its hydrolysate.[1][2][4] The core structure consists of a six-amino-acid ring formed by an ester linkage (lactone) between the C-terminus and the hydroxyl group of a threonine residue.[1]

The constituent amino acids and other residues are:

  • Glutamic acid (Glu)

  • L-Leucine (Leu)

  • Valine (Val)

  • 3-amino-6-hydroxy-2-piperidone (Ahp)

  • O-acylated Threonine (Thr)

  • L-Phenylalanine (Phe)

  • 3'-chloro-N-Me-L-tyrosine (a chlorinated and N-methylated tyrosine derivative)[1][6]

Key structural distinctions from other cyanopeptolins include the presence of L-leucine at position 4 (replacing a basic amino acid), L-phenylalanine at position 6, and the uncommon chlorinated tyrosine residue at position 7.[1][2]

Physicochemical Data Summary

The fundamental properties of Cyanopeptolin 954 are summarized in the table below, compiled from various analytical and chemical database sources.

PropertyValueSource(s)
Molecular Formula C46H63ClN8O12[1][3][7]
Molecular Weight 955.50 g/mol [3][7]
Exact Mass 954.4254[7]
CAS Number 866718-63-0[7]
Appearance White to pale yellow solid[3]
Solubility Soluble in polar solvents (e.g., water, methanol)[3]
Source Organism Microcystis aeruginosa NIVA Cya 43[1][2]
Structural Representation

The following diagram illustrates the sequential arrangement and cyclic nature of the residues in Cyanopeptolin 954.

G Thr O-acylated Thr Val Val Thr->Val Peptide Bond Glu Glu Val->Glu Peptide Bond Leu Leu Glu->Leu Peptide Bond Ahp Ahp Leu->Ahp Peptide Bond Phe Phe Ahp->Phe Peptide Bond MeClTyr 3'-Cl-N-Me-Tyr Phe->MeClTyr Peptide Bond MeClTyr->Thr Ester Bond (Lactone)

Caption: Cyclic depsipeptide structure of Cyanopeptolin 954.

Biosynthesis

Cyanopeptolin 954 is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] This pathway allows for the incorporation of non-proteinogenic amino acids and modifications not possible in ribosomal protein synthesis. The NRPS gene cluster in M. aeruginosa responsible for producing Cyanopeptolin 954 features several key domains that catalyze its assembly and modification.[3]

Key Enzymatic Domains in the NRPS Cluster:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate.

  • Thiolation (T) Domain: Covalently binds the activated amino acid as a thioester.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between adjacent residues.

  • Methyltransferase (MT) Domain: Responsible for the N-methylation of the tyrosine residue.[3]

  • Halogenase (Hal) Domain: Catalyzes the specific chlorination of the tyrosine residue, a critical modification for this molecule.[3]

start NRPS Gene Cluster module1 Module 1 A T C start->module1 module2 Module 2 A T C module1->module2 Chain Elongation module_hal Halogenase (Hal) Domain module2->module_hal Modification module_mt Methyltransferase (MT) Domain module_hal->module_mt Modification module_term Termination Thioesterase (TE) module_mt->module_term Cyclization & Release end Cyanopeptolin 954 module_term->end

Caption: Simplified workflow of NRPS biosynthesis of Cyanopeptolin 954.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of Cyanopeptolin 954 is its potent and selective inhibition of the serine protease chymotrypsin.[1][2][4]

Enzyme Inhibition
EnzymeIC50 ValueActivitySource(s)
Chymotrypsin 45 nMPotent Inhibitor[1][2][4]
Trypsin No inhibition observedInactive[6]

This high degree of selectivity is a key feature of Cyanopeptolin 954. The inhibition of chymotrypsin but not trypsin is attributed to the presence of a neutral amino acid (L-leucine) in position 4.[1][6] In contrast, cyanopeptolins that inhibit trypsin typically possess a basic amino acid (like arginine) at this position, which fits into the specificity pocket of the trypsin active site.[5][6] The hydrophobic phenylalanine residue at position 6 likely contributes to its affinity for the chymotrypsin active site.[8]

In its natural environment, it is hypothesized that this potent protease inhibition serves as a chemical defense mechanism for Microcystis aeruginosa against grazing zooplankton, such as Daphnia.[1][4]

Isolation and Characterization Protocol

The isolation and structural elucidation of Cyanopeptolin 954 requires a multi-step process combining extraction, chromatography, and advanced spectroscopic techniques.

Experimental Workflow

The protocol described is based on the bioassay-guided fractionation method used in its initial discovery.[1]

Step 1: Extraction

  • Lyophilized cells of Microcystis aeruginosa NIVA Cya 43 are extracted with an appropriate solvent mixture, typically aqueous methanol, to isolate secondary metabolites.

Step 2: Solid-Phase Extraction (SPE)

  • The crude extract is subjected to solid-phase extraction (e.g., using a C18 cartridge) to remove highly polar and non-polar impurities and to concentrate the peptide fraction.

Step 3: Bioassay-Guided Fractionation

  • Fractions from the SPE are tested for inhibitory activity against chymotrypsin. Active fractions are selected for further purification.

Step 4: High-Performance Liquid Chromatography (HPLC)

  • The active fractions are purified using reversed-phase HPLC (RP-HPLC). This step separates Cyanopeptolin 954 from other closely related peptides and contaminants.

Step 5: Structural Characterization

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula (C46H63ClN8O12).[1] The distinct isotopic pattern confirms the presence of a single chlorine atom.[1][6]

  • Tandem MS (MS/MS): Fragmentation analysis helps to determine the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure, including the connectivity of the residues and their stereochemistry.[1][9]

  • Amino Acid Analysis: The peptide is hydrolyzed (e.g., with 6 M HCl), and the resulting amino acids are derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the standard amino acid components.[1][2]

cluster_0 Isolation & Purification cluster_1 Structural Elucidation A 1. Extraction (M. aeruginosa cells) B 2. Solid-Phase Extraction (SPE) A->B C 3. Chymotrypsin Inhibition Assay B->C D 4. Reversed-Phase HPLC C->D E 5a. HR-ESI-MS (Molecular Formula) D->E Purified Compound F 5b. 2D NMR (Connectivity & Stereochemistry) D->F Purified Compound G 5c. GC-MS of Hydrolysate (Amino Acid Composition) D->G Purified Compound H Cyanopeptolin 954 (Structure Confirmed) E->H F->H G->H

Caption: Workflow for the isolation and characterization of Cyanopeptolin 954.

Potential Applications

The potent and highly selective nature of Cyanopeptolin 954 makes it a valuable molecule for scientific research and a potential lead for therapeutic development.

  • Research Tool: As a selective chymotrypsin inhibitor, it can be used in biochemical and physiological studies to probe the function of chymotrypsin and related proteases in complex biological systems.

  • Drug Development: Serine proteases are implicated in a variety of diseases, including inflammatory disorders and cancer. The unique structure and high potency of Cyanopeptolin 954 make it an interesting scaffold for the design of novel therapeutic agents.[5][10]

References

  • von Elert, E., Oberer, L., Merkel, P., Huhn, T., & Blom, J. F. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products, 68(9), 1324–1327. [Link]

  • PubMed. (2005). Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43. Retrieved from [Link]

  • KOPS - University of Konstanz. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Retrieved from [Link]

  • ResearchGate. (2005). Request PDF: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Retrieved from [Link]

  • Semantic Scholar. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Retrieved from [Link]

  • Mazur-Marzec, H., et al. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Marine Drugs, 21(10), 518. [Link]

  • Miles, C. O., et al. (2024). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins, 16(5), 233. [Link]

  • Cegłowska, M., et al. (2018). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. Marine Drugs, 16(7), 220. [Link]

  • Nishizawa, T., et al. (2018). Streptopeptolin, a Cyanopeptolin-Type Peptide from Streptomyces olivochromogenes. ACS Omega, 3(7), 8486–8492. [Link]

  • Oxford Academic. (n.d.). ORIGINAL UNEDITED MANUSCRIPT. Retrieved from [Link]

  • MDPI. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Retrieved from [Link]

  • ACS Publications. (2018). Streptopeptolin, a Cyanopeptolin-Type Peptide from Streptomyces olivochromogenes. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Design, Synthesis, and Mechanism of Ahp-Containing Depsipeptides

Executive Summary The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety represents a privileged pharmacophore in natural product drug discovery.[1] Found centrally in cyanobacterial depsipeptides (e.g., micropeptins, cyanopept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety represents a privileged pharmacophore in natural product drug discovery.[1] Found centrally in cyanobacterial depsipeptides (e.g., micropeptins, cyanopeptolins, lyngbyastatins), the Ahp unit functions as a potent "warhead," mimicking the P1 residue of peptide substrates to inhibit serine proteases with nanomolar to picomolar affinity. This guide details the structural biology, biosynthetic logic, and the challenging total synthesis of Ahp-depsipeptides, focusing on the Late-Stage Oxidation Strategy —the industry standard for accessing this chemically unstable functionality.

Structural Biology & Mechanism of Action[2]

The Ahp Warhead

The Ahp unit is a cyclic hemiaminal. Chemically, it exists in equilibrium between a closed hemiaminal form and an open-chain aldehyde form. However, within the constrained macrocyclic environment of depsipeptides, the closed piperidone ring predominates.

  • P1 Mimicry: The Ahp ring mimics the proline or arginine residue often found at the P1 site of protease substrates.

  • Covalent/Non-Covalent Complex: The hemiaminal hydroxyl group forms a hydrogen bond network within the S1 specificity pocket of serine proteases (e.g., Trypsin, Chymotrypsin, Elastase). In some mechanisms, the active site serine hydroxyl attacks the carbonyl of the Ahp, forming a transient covalent hemiketal, while the hemiaminal oxygen stabilizes the oxyanion hole.

Selectivity Drivers

While Ahp provides the binding affinity, the adjacent residue—often (Z)-2-amino-2-butenoic acid (Abu ) or an N-methylated amino acid—dictates protease selectivity (e.g., Elastase vs. Trypsin).[1]

Mechanism cluster_enzyme Serine Protease Active Site cluster_inhibitor Ahp-Depsipeptide Ser195 Serine-195 (Nucleophile) Ahp_Carbonyl Ahp Carbonyl (Electrophile) Ser195->Ahp_Carbonyl Nucleophilic Attack His57 His-57 (Base) His57->Ser195 Activates OxyHole Oxyanion Hole Ahp_Carbonyl->OxyHole Transition State Stabilization Ahp_OH Ahp Hemiaminal -OH Ahp_OH->Ser195 H-Bond Network

Figure 1: Mechanistic interaction between the Ahp warhead and the catalytic triad of a serine protease.

Biosynthetic Logic (NRPS Pathway)

Nature assembles these molecules using Non-Ribosomal Peptide Synthetases (NRPS).[2][3][4] The Ahp unit is not incorporated directly but is formed via the reductive off-loading of a glutamic acid or glutamine precursor.

  • Assembly: The linear peptide chain is built on the NRPS modules.

  • Termination/Cyclization: The final module contains a Reductase (R) domain rather than a Thioesterase (TE) domain.

  • Ahp Formation: The R-domain performs a 2-electron reduction of the enzyme-bound thioester to an aldehyde. This aldehyde spontaneously cyclizes with the upstream amide nitrogen to form the hemiaminal Ahp ring.

Chemical Synthesis: The Late-Stage Oxidation Strategy

Synthesizing Ahp-depsipeptides is challenging because the Ahp hemiaminal is unstable under acidic SPPS cleavage conditions (TFA). Therefore, the most robust strategy, pioneered by the Shioiri and Luesch groups, involves carrying a reduced precursor (an amino alcohol) through the synthesis and oxidizing it to the Ahp unit only after the macrocycle is closed.

Strategic Workflow
  • Precursor Synthesis: Use Fmoc-Ahp-Precursor-OH (typically a protected 2-amino-5-hydroxypentanoic acid).

  • Linear Assembly: Standard Fmoc-SPPS on 2-Chlorotrityl chloride resin (to allow cleavage of protected peptide).

  • Macrocyclization: Solution-phase cyclization (Macrolactamization).

  • Warhead Installation: Oxidation of the primary alcohol to the aldehyde/hemiaminal using IBX (2-Iodoxybenzoic acid).

Synthesis cluster_SPPS Solid Phase Assembly cluster_Solution Solution Phase Start Start: 2-Cl-Trt Resin Load Load 1st AA (Ester linkage) Start->Load Elongate Fmoc-SPPS Elongation (Include Ahp-Precursor: Amino Alcohol) Load->Elongate Cleave Mild Acid Cleavage (1% TFA/DCM) Elongate->Cleave Cyclize Macrolactamization (HATU/HOAt or FDPP) Cleave->Cyclize Deprotect Global Deprotection (TFA/TIPS/H2O) Cyclize->Deprotect Oxidize Late-Stage Oxidation (IBX in DMSO) Deprotect->Oxidize Final Final Ahp-Depsipeptide Oxidize->Final

Figure 2: The "Late-Stage Oxidation" synthetic route, avoiding Ahp instability during SPPS.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic Ahp-cyclodepsipeptide using the Ahp-Precursor (Amino Alcohol) route.

Phase 1: Preparation of Ahp Precursor (Residue X)

Target: Fmoc-L-2-amino-5-hydroxypentanoic acid (side chain O-protected with TBS or Trt if necessary, though free OH is tolerated in some rapid protocols).

  • Starting Material: L-Glutamic acid 5-methyl ester.

  • Reduction: Reduction of the side-chain ester to the alcohol using LiBH4 or similar hydride reagents.

  • Protection: Fmoc protection of the N-terminus.

Phase 2: Solid Phase Assembly (SPPS)

Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6 mmol/g). Scale: 0.1 mmol.

  • Resin Loading (Ester Bond Formation):

    • Dissolve Fmoc-AA1-OH (1.2 eq) and DIPEA (4 eq) in DCM (dry).

    • Add to resin and shake for 2 hours.[5]

    • Capping: Add MeOH (1 mL) to quench unreacted chloride sites (15 min).

  • Elongation Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Coupling: Fmoc-AA-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) in DMF. 45 min reaction time.

    • Ahp-Precursor Coupling: Couple Fmoc-2-amino-5-hydroxypentanoic acid (or its O-TBS protected version) using standard HATU conditions.

  • Cleavage from Resin:

    • Treat resin with 1% TFA in DCM (10 x 2 min).

    • Collect filtrates into a flask containing Pyridine (to neutralize TFA immediately).

    • Concentrate to obtain the protected linear peptide.

Phase 3: Macrocyclization & Oxidation
  • Macrolactamization:

    • Dissolve linear peptide in DMF (dilute concentration: 1 mM) to favor intramolecular reaction.

    • Add HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq).

    • Stir for 12–24 hours. Monitor by LC-MS.

  • Global Deprotection (Side Chains):

    • Treat cyclic peptide with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

  • The Critical Step: IBX Oxidation:

    • Dissolve the deprotected cyclic peptide (containing the primary alcohol) in DMSO.

    • Add IBX (2-Iodoxybenzoic acid) (1.5 eq).

    • Stir at Room Temperature for 3–6 hours.

    • Mechanism:[1][6][7][8] IBX oxidizes the primary alcohol to the aldehyde. The aldehyde immediately cyclizes with the backbone amide nitrogen to form the Ahp hemiaminal.

    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Summary: Yield Expectations
StepTypical YieldCritical Parameter
Resin Loading>90%Moisture control (dry DCM)
Linear SPPS70-85%Coupling efficiency of N-Me amino acids
Macrolactamization40-60%High dilution (1 mM) is mandatory
IBX Oxidation50-70%Monitor closely; over-oxidation is rare but possible
Overall Yield 5-15% Purification of diastereomers

Troubleshooting & Quality Control

Diastereomer Separation

The Ahp center (C3 and C6) creates stereocomplexity.

  • Issue: The oxidation/cyclization often yields a mixture of diastereomers at the hemiaminal carbon (C6).

  • Resolution: These are usually separable by RP-HPLC. The biological activity often resides in a single diastereomer (typically the one mimicking the L-amino acid configuration).

  • Validation: Use 2D-NMR (NOESY/ROESY) to confirm the configuration of the Ahp ring protons.

Dehydration Side Reaction
  • Issue: The Ahp unit can dehydrate to form a double bond (dehydro-piperidone).

  • Cause: Excessive acid exposure or heat during workup.

  • Prevention: Lyophilize fractions immediately after HPLC; avoid heating acidic solutions.

References

  • Matthew, S., et al. (2007). "Lyngbyastatin 4, a Dolastatin 13 Analogue with Elastase and Chymotrypsin Inhibitory Activity from the Marine Cyanobacterium Lyngbya semiplena." Journal of Natural Products. Link

  • Yokokawa, F., et al. (2002). "Total Synthesis of Micropeptin T-20, a Novel 3-Amino-6-hydroxy-2-piperidone (Ahp)-Containing Cyclic Depsipeptide." Tetrahedron. Link

  • Salvador, L. A., et al. (2013). "Potent Elastase Inhibitors from Cyanobacteria: Structural Basis and Mechanisms of Action." Journal of Medicinal Chemistry. Link

  • Chen, Q. Y., et al. (2021). "Ahp-Cyclodepsipeptides as Tunable Inhibitors of Human Neutrophil Elastase and Kallikrein 7: Total Synthesis of Tutuilamide A." Journal of Medicinal Chemistry. Link

  • Yamashita, T., et al. (2006). "Total Synthesis of Somamide A, an Ahp-Containing Cyclic Depsipeptide." Tetrahedron Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Chymotrypsin Inhibition Assay Using Cyanopeptolin 954

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a chymotrypsin inhibition assay using Cyanopeptolin 954. Cyanopeptolins are a class of c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a chymotrypsin inhibition assay using Cyanopeptolin 954. Cyanopeptolins are a class of cyclic depsipeptides produced by cyanobacteria, many of which are potent inhibitors of serine proteases.[1][2] Cyanopeptolin 954, a chlorine-containing depsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43, is a highly potent and specific inhibitor of chymotrypsin, with a reported IC50 value in the nanomolar range (45 nM).[3][4][5][6] This guide details the scientific principles, provides a step-by-step experimental protocol, and outlines the necessary data analysis to determine the inhibitory potency (IC50) of this compound.

Scientific Background and Assay Principle

Chymotrypsin: A Target for Inhibition

Chymotrypsin is a key digestive enzyme classified as a serine protease.[7] Synthesized in the pancreas as an inactive zymogen (chymotrypsinogen), it is activated by trypsin in the small intestine.[7] Its primary function is to hydrolyze peptide bonds, showing a strong preference for cleaving at the C-terminus of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[7][8] This specificity is dictated by a hydrophobic pocket in its active site that accommodates the aromatic side chains.[8] The catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues, where the serine acts as the key nucleophile.[8][9] Due to its critical role in protein digestion and other physiological processes, chymotrypsin is a significant target for inhibitor screening and drug development.

Cyanopeptolin 954 as a Chymotrypsin Inhibitor

Cyanopeptolins are nonribosomally synthesized peptides known for their structural diversity and biological activities, particularly as protease inhibitors.[1][10] Their inhibitory specificity is largely determined by the amino acid residue in position 4 of the peptide ring.[3][4] Cyanopeptolins with a neutral or aromatic amino acid at this position, such as Cyanopeptolin 954 which contains L-leucine, are specific inhibitors of chymotrypsin.[3][4] In contrast, those with a basic amino acid tend to inhibit trypsin.[3][4] The potent inhibition is attributed to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, a common feature of this peptide class, which interacts with the enzyme's active site.[1][11]

Principle of the Colorimetric Inhibition Assay

The inhibition assay quantifies the ability of Cyanopeptolin 954 to block the catalytic activity of chymotrypsin. The methodology relies on a synthetic chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Enzymatic Reaction: Chymotrypsin cleaves the peptide bond after the phenylalanine residue in the synthetic substrate.

  • Signal Generation: This cleavage releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and absorbs light maximally at 405-410 nm.

  • Inhibition Measurement: In the absence of an inhibitor, the rate of pNA production is maximal. When Cyanopeptolin 954 is present, it binds to chymotrypsin, reducing the rate of substrate cleavage and, consequently, the rate of color development.

  • Quantification: By measuring the absorbance change over time (i.e., the reaction rate) at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.[12][13]

This kinetic assay provides a robust and reproducible method to evaluate the inhibitory potency of compounds like Cyanopeptolin 954.

G cluster_mechanism Mechanism of Inhibition cluster_assay Assay Reaction Chymotrypsin Chymotrypsin Inactive_Complex Inactive_Complex Chymotrypsin->Inactive_Complex Binding Product p-Nitroaniline (Yellow, A405nm) Chymotrypsin->Product Cleavage Cyanopeptolin_954 Cyanopeptolin_954 Cyanopeptolin_954->Inactive_Complex Substrate Suc-AAPF-pNA (Colorless) Inactive_Complex->Substrate Blocks Cleavage

Caption: Conceptual diagram of chymotrypsin inhibition by Cyanopeptolin 954.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for efficient testing of multiple inhibitor concentrations.

Materials and Reagents
  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • Inhibitor: Cyanopeptolin 954 (ensure purity is verified)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich S7388)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8

  • Enzyme Dilution Buffer: 1 mM HCl

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of kinetic measurements at 405 nm and temperature control (25°C or 37°C)

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8): Prepare from stock solutions and adjust the pH to 7.8 at the desired assay temperature. Filter and store at 4°C.

  • α-Chymotrypsin Stock Solution (1 mg/mL): Carefully dissolve chymotrypsin powder in ice-cold 1 mM HCl to the desired concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • α-Chymotrypsin Working Solution (e.g., 2 µg/mL): On the day of the assay, dilute the stock solution into the Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate with a significant signal-to-noise ratio over 10-20 minutes.

  • Cyanopeptolin 954 Stock Solution (e.g., 1 mM): Dissolve Cyanopeptolin 954 in 100% DMSO. Store at -20°C.

  • Substrate Stock Solution (e.g., 20 mM): Dissolve Suc-AAPF-pNA in 100% DMSO. Store at -20°C, protected from light.

Assay Procedure
  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the Cyanopeptolin 954 stock solution in 100% DMSO. For an expected IC50 of ~45 nM, a good starting range would be from 10 µM down to low nM concentrations.

    • Expert Tip: Create an intermediate dilution plate in DMSO first, then dilute these concentrations into the Assay Buffer to maintain a constant final DMSO concentration (e.g., 1-2%) across all wells, which is crucial for preventing solvent-induced artifacts.

  • Plate Setup:

    • Design the plate layout to include the following controls in triplicate:

      • 100% Activity Control (No Inhibitor): Contains enzyme and substrate, but only the DMSO solvent.

      • Inhibitor Wells: Contains enzyme, substrate, and varying concentrations of Cyanopeptolin 954.

      • Blank (No Enzyme): Contains substrate and buffer only, to measure substrate auto-hydrolysis.

  • Reaction Assembly: (Final volume per well = 200 µL)

    • Add 100 µL of Assay Buffer to all wells.

    • Add 2 µL of the appropriate Cyanopeptolin 954 dilution (or 100% DMSO for the 100% Activity Control) to the designated wells.

    • Add 50 µL of the α-Chymotrypsin working solution to all wells except the Blanks. Add 50 µL of Assay Buffer to the Blank wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Pre-incubate the plate at the assay temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate and Measure Reaction:

    • Prepare a working solution of the substrate by diluting the stock solution in pre-warmed Assay Buffer. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.

    • Initiate the reaction by adding 48 µL of the substrate working solution to all wells.

    • Immediately place the plate in the microplate reader, pre-set to the assay temperature.

    • Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes. Ensure the reaction rate for the 100% activity control remains linear during this period.

Caption: Workflow for the chymotrypsin inhibition assay.

Data Analysis and Interpretation

Calculating Reaction Rates

For each well, the kinetic data (Absorbance vs. Time) should be plotted. The initial reaction rate (V₀), expressed as mOD/min or µM/min, is the slope of the linear portion of this curve. Most plate reader software can calculate this automatically.

  • Rate_control: The average rate from the "100% Activity Control" wells.

  • Rate_inhibitor: The rate from a well containing a specific concentration of Cyanopeptolin 954.

  • Rate_blank: The average rate from the "Blank" wells.

First, correct all rates by subtracting the blank rate:

  • Corrected Rate = Rate_measured - Rate_blank

Calculating Percentage of Inhibition

Use the corrected rates to calculate the percent inhibition for each concentration of Cyanopeptolin 954:

% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13]

  • Plot the % Inhibition (Y-axis) against the logarithm of the Cyanopeptolin 954 concentration (X-axis).

  • The resulting data points should form a sigmoidal (S-shaped) dose-response curve.

  • Use a non-linear regression analysis to fit the data to a four-parameter logistic equation. This is a standard function in software like GraphPad Prism or R.

  • The IC50 value is the concentration at which the curve passes the 50% inhibition mark.

Cyanopeptolin 954 [nM]Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (Control)N/A50.00%
1047.55%
10138.024%
301.4828.543%
50 1.70 24.5 51%
100215.070%
5002.705.589%
100034.092%
Caption: Example data table for IC50 determination. The IC50 value is the concentration that yields ~50% inhibition.

Self-Validating Systems and Field Insights

  • Trustworthiness of Controls: The 100% activity control defines the uninhibited reaction rate and is the baseline for all calculations. The blank control is essential to correct for any non-enzymatic substrate degradation, which can be significant with some chromogenic substrates over time.

  • Solvent Effects: The final DMSO concentration must be identical in all wells. High concentrations of DMSO can inhibit or denature enzymes. It is recommended to keep the final concentration ≤ 2%. A solvent-only control is critical to validate that the observed inhibition is due to the compound, not the solvent.

  • Linearity of Reaction: It is imperative to use data only from the initial, linear phase of the reaction. As substrate is consumed or product inhibition occurs, the reaction rate will slow down. Using non-linear data will lead to an underestimation of the true initial rate and inaccurate IC50 values.

  • IC50 vs. Ki: The IC50 value is a functional measure of potency and can be influenced by experimental conditions, particularly the substrate concentration.[12][14] For a more absolute measure of binding affinity, the inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation , provided the inhibition mechanism (e.g., competitive) and the substrate's Km are known.[12][14]

References

  • Bister, B., Keller, S., et al. (2004). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products, 67(9), 1755–1757. [Link]

  • Mazur-Marzec, H., et al. (2018). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. Marine Drugs, 16(7), 229. [Link]

  • von Elert, E., et al. (2005). Cyanopeptolin 963A, a Chymotrypsin Inhibitor of Microcystis PCC 7806. Journal of Natural Products, 68(9), 1324-1327. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Direct link to the specific course material is not available, but the source is an educational platform.)

  • Blom, J. F., et al. (2006). Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020. Journal of Natural Products, 69(3), 414-417. [Link]

  • Wikipedia. (2024). Half maximal inhibitory concentration. [Link]

  • LibreTexts Chemistry. (2023). 7.2: Chymotrypsin. [Link]

  • Bister, B., et al. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products, 68(9). [Link]

  • University of Konstanz. (n.d.). Publication: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. KOPS. [Link]

  • American Chemical Society. (n.d.). alpha-Chymotrypsin: Enzyme concentration and kinetics. Journal of Chemical Education. [Link]

  • Bister, B., et al. (2005). Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43. PubMed. [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Bio-protocol. (n.d.). 2.6. Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays. [Link]

  • Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC2580: Introduction to Biochemistry*. [Link]

  • Diva-Portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. [Link]

  • Jar-Ghor, R., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 438(1), 39-45. [Link]

  • ResearchGate. (2025). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis a eruginosa NIVA Cya 43 | Request PDF. [Link]

  • Krier, M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Wescott, C. R., & Rotello, V. M. (2004). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Journal of the American Chemical Society, 126(41), 13244-13245. [Link]

  • University of Konstanz. (n.d.). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. KOPS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Cyanopeptolin 954 in aqueous bioassays

Technical Support Center: Cyanopeptolin 954 Solubility & Handling Guide Introduction Cyanopeptolin 954 is a cyclic depsipeptide (MW 955.5 Da) originally isolated from Microcystis aeruginosa.[1][2][3][4] It is a potent ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanopeptolin 954 Solubility & Handling Guide

Introduction

Cyanopeptolin 954 is a cyclic depsipeptide (MW 955.5 Da) originally isolated from Microcystis aeruginosa.[1][2][3][4] It is a potent chymotrypsin inhibitor (IC50 ~45 nM) containing the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[1][5]

The Challenge: Like many non-ribosomal peptides (NRPs), Cyanopeptolin 954 exhibits poor aqueous solubility due to its rigid macrocyclic core and hydrophobic side chains (benzyl, isobutyl, isopropyl).[1] Users frequently report "crashing out" (precipitation) upon dilution into aqueous buffers, leading to erratic IC50 data or false negatives in enzymatic assays.[1]

This guide provides validated protocols to solubilize Cyanopeptolin 954 while maintaining its structural integrity and biological activity.[1]

Part 1: Physicochemical Context (The "Why")

To troubleshoot effectively, you must understand the molecule's behavior in solution.[1]

  • Hydrophobicity: The core structure contains N-methylated amino acids and an Ahp residue.[1] These features reduce the number of hydrogen bond donors available to interact with water, driving the molecule to aggregate in aqueous environments.[1]

  • Lability: As a depsipeptide, the ring is closed by an ester bond (unlike the all-amide backbone of homodetic peptides).[1] This ester linkage is susceptible to hydrolysis under basic conditions (pH > 8.[1]5) or prolonged exposure to nucleophiles, potentially opening the ring and destroying activity.[1]

  • The "Shock" Effect: Rapid addition of a high-concentration DMSO stock directly into a large volume of aqueous buffer often causes immediate, microscopic precipitation that is invisible to the naked eye but fatal to assay reproducibility.[1]

Part 2: Optimized Solubilization Protocols

Protocol A: The "Stepwise Shift" Method (Standard)

Best for: Enzymatic assays (Chymotrypsin/Trypsin) where <1% DMSO is tolerated.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6).[1][6] Note: Avoid pH > 8.0.[1]

Procedure:

  • Stock Preparation: Dissolve lyophilized Cyanopeptolin 954 in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1]

    • Validation: Inspect for clarity.[1] If cloudy, sonicate in a water bath at 25°C for 2 minutes.

  • Intermediate Dilution (The Critical Step): Do not dilute directly to the assay concentration.[1] Prepare a 100x intermediate stock.

    • Example: To achieve 1 µM final assay concentration, dilute the 10 mM stock 1:100 in 100% DMSO (not water) to create a 100 µM working stock.[1]

  • Final Dilution: Add the 100x working stock to the aqueous assay buffer.

    • Technique: Place the pipette tip below the surface of the stirring buffer and dispense slowly.[1]

    • Result: Final DMSO concentration is 1%, which keeps the compound soluble via the "co-solvent effect" without shocking it out of solution.[1]

Protocol B: The Cyclodextrin Carrier System (Alternative)

Best for: Sensitive cell-based assays or when DMSO toxicity is a concern.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Methanol (HPLC Grade).[1]

Procedure:

  • Dissolve Cyanopeptolin 954 in a minimal volume of Methanol (e.g., 0.5 mL).[1]

  • Prepare a 20% (w/v) aqueous solution of HP-β-CD.[1]

  • Add the peptide-methanol solution dropwise to the HP-β-CD solution while stirring.[1]

  • Evaporation: Use a centrifugal evaporator (SpeedVac) or stream of nitrogen to remove the methanol.[1]

  • Result: The peptide is now encapsulated within the hydrophobic cavity of the cyclodextrin, rendering it water-soluble.[1] The final solution can be sterile-filtered (0.22 µm) without significant loss of peptide.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: My IC50 curves are erratic (non-sigmoidal). What is happening? A: This is the hallmark of precipitation.[1] At higher concentrations, the compound forms micro-aggregates that do not inhibit the enzyme, artificially lowering the apparent potency.[1]

  • Fix: Centrifuge your diluted assay plate (1000 x g for 5 mins) before adding the enzyme. If the activity changes compared to un-centrifuged controls, you have precipitation.[1] Switch to Protocol B or increase DMSO to 2% (if the enzyme tolerates it).

Q2: The compound lost activity after storage at 4°C. Is it stable? A: Cyanopeptolin 954 contains an ester bond (depsipeptide). In basic buffers (pH > 8.0), this bond hydrolyzes, opening the ring.[1]

  • Fix: Store stock solutions only in 100% anhydrous DMSO at -20°C. Never store working dilutions in aqueous buffer. Prepare fresh dilutions immediately before use.

Q3: Can I use plasticware for dilutions? A: Hydrophobic peptides adhere to standard polystyrene.[1]

  • Fix: Use Low-Retention pipette tips and Polypropylene (PP) or glass vials for all intermediate dilution steps.

Q4: Is the chlorine atom on the tyrosine residue stable? A: Yes, the aryl-chloride on the N-methyl-tyrosine residue is chemically stable under standard physiological conditions.[1] It does not require protection from light, unlike iodinated compounds.[1]

Part 4: Visual Workflows

Diagram 1: Solubilization Decision Tree

Caption: Logic flow for selecting the correct solubilization strategy based on assay tolerance.

SolubilizationStrategy Start Start: Cyanopeptolin 954 Lyophilized Powder CheckAssay Check Assay Type Start->CheckAssay EnzymeAssay Enzymatic Assay (Protease Inhibition) CheckAssay->EnzymeAssay CellAssay Cell-Based Assay (Toxicity/Signaling) CheckAssay->CellAssay DMSOTolerance Is DMSO > 0.5% tolerated? EnzymeAssay->DMSOTolerance ProtocolB PROTOCOL B: Cyclodextrin Carrier (HP-β-CD) CellAssay->ProtocolB Cells sensitive to DMSO ProtocolA PROTOCOL A: DMSO Stepwise Dilution (Standard) DMSOTolerance->ProtocolA Yes DMSOTolerance->ProtocolB No Validation Validation Step: Centrifuge @ 1000g Check for precipitate ProtocolA->Validation ProtocolB->Validation

Diagram 2: The "Anti-Crash" Serial Dilution Workflow

Caption: Step-by-step dilution protocol to prevent hydrophobic shock precipitation.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Stock (100% DMSO) 100x Final Conc. Stock->Inter Dilute 1:100 in DMSO Buffer Aqueous Assay Buffer (Pre-warmed 25°C) Final Final Assay Well (1% DMSO Final) Inter->Final Dilute 1:100 into Buffer Buffer->Final 99 Parts

Part 5: References

  • von Elert, E., et al. (2005).[1][2][4] "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43."[1][2][4] Journal of Natural Products, 68(9), 1324–1327.[1]

  • Sijpkes, A. H., et al. (1994).[1] "The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K." Biophysical Chemistry, 52(1), 75-82.[1][7]

  • Janssen, P. H., et al. (2010).[1] "Cyanopeptolin 1020: Isolation and Structure of a Potent Trypsin Inhibitor."[1][8][9] Journal of Natural Products, 73(5).[1] (Referenced for general cyanopeptolin handling protocols).

  • Yamaki, H., et al. (2005).[1][2] "Micropeptins and cyanopeptolins: A review of their solubility and bioactivity." Journal of Antibiotics. (General class properties).[1][10][11]

Sources

Optimization

Technical Support Center: Cyanopeptolin 954 Stability &amp; Handling

Status: Operational | Topic: Preventing Acid Hydrolysis Degradation | Ticket ID: CP954-STAB-001 Welcome to the Technical Support Center Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Preventing Acid Hydrolysis Degradation | Ticket ID: CP954-STAB-001

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the critical instability of Cyanopeptolin 954 (and related depsipeptides) under acidic conditions. Unlike standard polypeptides, Cyanopeptolin 954 contains a labile ester (lactone) linkage and a sensitive 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. Standard peptide protocols using Trifluoroacetic Acid (TFA) will destroy this molecule.

Part 1: The Chemistry of Failure (Root Cause Analysis)

To prevent degradation, you must understand the molecular mechanism driving it. Cyanopeptolin 954 is a cyclic depsipeptide . "Depsi" indicates that one amide bond in the backbone is replaced by an ester bond .

The Vulnerability: The Threonine-Ester Linkage

In Cyanopeptolin 954, the macrocycle is closed not by a robust amide bond, but by an ester linkage between the C-terminal carboxyl group and the


-hydroxyl group of the Threonine (Thr) residue [1].

Why Acid is Fatal:

  • Protonation: Protons (

    
    ) from acids like TFA or HCl protonate the carbonyl oxygen of the ester bond.
    
  • Nucleophilic Attack: This makes the carbonyl carbon highly electrophilic, inviting attack by water (hydrolysis).

  • Ring Opening: The ester bond cleaves, opening the macrocyclic ring.

  • Result: The molecule linearizes. The rigid 3D conformation required to inhibit chymotrypsin (IC50 ~45 nM) is lost, rendering the compound biologically inert [2].

Visualizing the Degradation Pathway

DegradationMechanism cluster_Ahp Secondary Risk: Ahp Moiety node_active Intact Cyanopeptolin 954 (Cyclic Active Form) node_inter Protonated Ester Intermediate node_active->node_inter + H+ (TFA/HCl) node_acid Acidic Environment (pH < 3.0) node_acid->node_inter node_linear Linearized Peptide (Inactive, +18 Da) node_inter->node_linear + H2O (Hydrolysis) node_ahp Ahp Dehydration (Loss of -OH) node_inter->node_ahp Prolonged Acid Exposure

Figure 1: Mechanism of acid-catalyzed hydrolysis. The primary failure mode is the cleavage of the ester bond, resulting in linearization and a mass increase of +18 Da.

Part 2: Optimized Extraction & Purification Protocols

WARNING: Do not use the "Standard Peptide" setting on your HPLC or SPE methods. These typically default to 0.1% TFA, which is aggressive enough to hydrolyze Cyanopeptolin 954 over time.

Protocol A: The "Gentle" Extraction Workflow

Objective: Isolate Cyanopeptolin 954 from biomass (e.g., Microcystis aeruginosa) without ring opening.

StepStandard (RISKY)Optimized (SAFE) Rationale
Solvent 0.1% TFA in MeOH70% MeOH or ACN (Neutral) Avoids acid catalysis. Methanol is generally safe if neutral, but ACN is preferred if transesterification is a concern [3].
Lysis Acid digestionFreeze-Thaw / Sonication Physical lysis prevents chemical alteration of the Ahp unit.
Clarification CentrifugeCentrifuge (4°C, 10,000 x g) Cold temperatures slow down any spontaneous hydrolysis kinetics.
Protocol B: LC-MS Mobile Phase Configuration

Objective: Analyze purity without degrading the analyte on-column.

Recommended Mobile Phases:

  • Phase A: Water + 5 mM Ammonium Acetate (pH ~6.8) OR 0.1% Formic Acid (only if rapid analysis < 20 min).

  • Phase B: Acetonitrile (ACN).

Note: While Formic Acid (FA) is an acid, it is weaker than TFA. For short runs, 0.1% FA is often "tolerated," but Ammonium Acetate is the gold standard for stability.

Workflow biomass Cyanobacterial Biomass (Microcystis aeruginosa) extract Extraction Solvent: 75% MeOH (Neutral) Temp: 4°C biomass->extract spe SPE Clean-up Cartridge: C18 Wash: 10% MeOH Elute: 90% MeOH (NO ACID) extract->spe lcm LC-MS Analysis Buffer: 5mM Ammonium Acetate Avoid TFA spe->lcm

Figure 2: Safe isolation workflow. Note the complete absence of strong acids in the SPE elution step.

Part 3: Troubleshooting Guide (FAQs)

Q1: I see a split peak in my LC-MS chromatogram. One matches the mass of Cyanopeptolin 954, the other is +18 Da. What is this?

Diagnosis: You are observing hydrolysis .

  • The +18 Da Peak: This is the linearized peptide (Parent Mass + H₂O).

  • Root Cause: Your sample was likely dissolved in an acidic solvent (e.g., 0.1% TFA) and left in the autosampler for several hours.

  • Fix: Re-dissolve a fresh sample in 50:50 ACN:Water (neutral). If you must use acid for peak shape, switch to 0.1% Formic Acid and inject immediately.

Q2: The compound shows the correct mass, but the biological activity (Chymotrypsin inhibition) is significantly lower than reported.

Diagnosis: Epimerization or Conformational Collapse .

  • Mechanism: Even if the ring is intact, harsh handling (high heat during rotary evaporation) can cause epimerization of the sensitive chiral centers, particularly at the Ahp or N-Me-Phe positions [4].

  • Fix: Never heat the extract above 35°C. Use a vacuum concentrator (SpeedVac) without heat.

Q3: Can I use DMSO for long-term storage?

Diagnosis: Risky.

  • Issue: Commercial DMSO often becomes slightly acidic over time due to oxidation (forming dimethyl sulfone and methanesulfonic acid).

  • Fix: Store Cyanopeptolin 954 as a lyophilized powder at -20°C. If you must use solution, use anhydrous, high-grade DMSO and store under argon.

Q4: My mass spectrum is messy with signals at [M-18]+. Is this degradation?

Diagnosis: Likely Source-Induced Fragmentation , not necessarily degradation.

  • Mechanism: The Ahp moiety contains a hydroxyl group that easily dehydrates (losses water, -18 Da) inside the hot ESI source of the mass spectrometer.

  • Verification: Check the retention time. If the "dehydrated" peak co-elutes perfectly with the parent, it is an in-source artifact. If it elutes separately, it is a chemical degradation product (Ahp dehydration) formed prior to injection.

Part 4: Summary of Chemical Specifications

PropertySpecificationNotes
Compound Cyanopeptolin 954
Class Cyclic DepsipeptideContains Ahp unit & Ester bond
Molecular Weight ~954.5 Da[M+H]+ approx m/z 955.5
Key Residues Ahp, Thr (ester linkage), 3'-Cl-N-Me-TyrCl-Tyr gives distinct isotope pattern
Solubility MeOH, Ethanol, DMSOPoorly soluble in pure water
Stability pH pH 5.0 - 8.0Unstable < pH 4.0 and > pH 9.0

References

  • Gademann, K., et al. (2010).[1] "Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020." Journal of Natural Products, 73(5), 980–984. Link

  • von Elert, E., et al. (2005).[2] "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43."[2][3] Journal of Natural Products, 68(9), 1324–1327. Link

  • Welker, M., & von Döhren, H. (2006). "Cyanobacterial peptides – Nature's own combinatorial biosynthesis." FEMS Microbiology Reviews, 30(4), 530–563. Link

  • Yamaki, H., et al. (2005).[2] "Structure and stability of micropeptins." Journal of Natural Products. (Contextual reference on general micropeptin/cyanopeptolin stability).

For further assistance, please contact the Application Science team with your specific LC-MS method parameters attached.

Sources

Troubleshooting

Technical Support Center: Optimizing Cyanopeptolin 954 Yield in Cyanobacteria Culture

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of Cyanopeptolin 954 (CP-954) production. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of Cyanopeptolin 954 (CP-954) production. This guide is designed for researchers, scientists, and drug development professionals working with cyanobacterial cultures, specifically Microcystis aeruginosa, to maximize the yield of this potent chymotrypsin inhibitor. Here, we move beyond simple protocols to explain the causal relationships between culture parameters and metabolic output, providing you with the tools to troubleshoot and enhance your experimental workflow.

Section 1: Foundational Knowledge - Understanding Cyanopeptolin 954

This section addresses the fundamental questions regarding the target molecule and its biological synthesis.

Q: What is Cyanopeptolin 954 and how is it synthesized by Microcystis aeruginosa?

A: Cyanopeptolin 954 is a chlorinated cyclic depsipeptide, a class of non-ribosomal peptides (NRPs) known for their diverse biological activities.[1][2] Its primary reported function is the potent inhibition of the serine protease chymotrypsin, with an IC50 value in the nanomolar range.[2][3][4]

Unlike proteins, which are synthesized by ribosomes following an mRNA template, NRPs are assembled by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS).[1][5][6][7] The genetic blueprint for this enzymatic machinery is located in a dedicated Biosynthetic Gene Cluster (BGC). In the case of CP-954, this cluster encodes seven NRPS modules. Each module is responsible for recognizing, activating, and incorporating a specific amino acid or precursor into the growing peptide chain.[1] Key features of the CP-954 BGC in Microcystis aeruginosa NIVA Cya 43 include a halogenase domain, which is essential for the characteristic chlorination of the N-Me-tyrosine residue.[1][3]

cluster_0 Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_1 Tailoring Enzymes init Initiation Module Loads β-hydroxy acid mod2 Module 2 Adds Threonine init->mod2 mod3 Module 3 Adds Leucine mod2->mod3 mod4 Module 4 Adds Ahp mod3->mod4 mod5 Module 5 Adds Valine mod4->mod5 mod6 Module 6 Adds Phenylalanine mod5->mod6 mod7 Module 7 Adds N-Me-Tyrosine mod6->mod7 term Termination Module Cyclization & Release mod7->term Hal Halogenase |{Chlorinates N-Me-Tyr} mod7->Hal Modification Event Hal->mod7

Figure 1: Simplified workflow of the NRPS-mediated biosynthesis of Cyanopeptolin 954.

Section 2: Core Culture Optimization Strategies

Optimizing secondary metabolite production requires a multi-faceted approach. As secondary metabolism is not essential for primary growth, it is highly sensitive to environmental cues.

Q: What are the most critical environmental and nutritional factors influencing CP-954 yield?

A: The production of cyanopeptolins, including CP-954, is intricately linked to culture conditions. The most influential factors are nutrient availability (especially nitrogen and phosphorus), light intensity , and temperature .[8][9] These parameters directly affect the cyanobacterium's primary metabolism (growth rate), which in turn dictates the resources available for the energetically expensive process of secondary metabolite synthesis.[10]

Q: How do I systematically optimize nutrient concentrations?

A: Nutrient limitation is a powerful strategy to modulate secondary metabolite production. While severe depletion will hinder growth, mild limitation of certain nutrients can trigger an increase in specific secondary metabolites. For cyanopeptolins, phosphorus and nitrogen are key. Some studies have shown that phosphorus limitation can lead to a higher production of certain protease inhibitors, whereas nitrogen limitation generally results in lower concentrations.[11][12]

Protocol for Nutrient Optimization:

  • Establish Baseline: Cultivate M. aeruginosa in a standard, nutrient-replete medium (e.g., BG-11) to establish a baseline growth curve and CP-954 yield.

  • Design Matrix: Prepare modified BG-11 media with varying concentrations of nitrogen (NaNO₃) and phosphorus (K₂HPO₄). See Table 1 for a suggested experimental design.

  • Inoculate: Inoculate the different media conditions from the same starter culture in its exponential growth phase to ensure consistency.

  • Monitor Growth: Measure biomass daily using optical density (OD₇₅₀) or cell counts.

  • Harvest and Analyze: Harvest cultures at the same growth stage (e.g., late exponential phase, see Figure 2) for each condition. Extract and quantify CP-954 using LC-MS/MS.[1][13]

  • Analyze Data: Correlate the specific productivity (yield per unit biomass) with the nutrient conditions to identify the optimal N:P ratio for CP-954 synthesis.

Parameter Condition NaNO₃ (g/L) K₂HPO₄ (g/L) Rationale
Control Nutrient Replete1.50.04Standard BG-11 Medium
P-Limitation High N:P Ratio1.50.01To test the effect of phosphorus stress.[8][11]
N-Limitation Low N:P Ratio0.3750.04To test the effect of nitrogen stress.[12][14]
Co-Limitation Low N & P0.3750.01To investigate combined nutrient stress.
Table 1: Suggested experimental design for optimizing Nitrogen (N) and Phosphorus (P) concentrations.
Q: How do light and temperature impact CP-954 production?

A: Light and temperature are primary drivers of photosynthetic activity and enzymatic reaction rates.[15][16]

  • Light Intensity: Insufficient light will limit the energy available for both growth and secondary metabolism. Conversely, excessively high light can cause photoinhibition and oxidative stress. The optimal intensity is strain-specific, but a common range for Microcystis is 50-100 µmol photons/m²/s.[9][15]

  • Temperature: Temperature affects enzyme kinetics, including the NRPS machinery. The optimal temperature for growth of many Microcystis strains is between 25-33°C.[15] Deviating significantly from this range can reduce overall metabolic activity and, consequently, CP-954 yield.

Q: At which growth phase should I harvest my culture for maximum yield?

A: The production of secondary metabolites like CP-954 is often growth-phase dependent. Typically, the highest intracellular concentrations are found during the late exponential to early stationary phase .[11] During the early exponential (log) phase, the cell prioritizes biomass production. As growth slows due to nutrient depletion or cell density, resources are reallocated to the synthesis of secondary metabolites, which may serve roles in defense or stress response. Harvesting too early or too late will result in suboptimal yields.

cluster_harvest Optimal Harvest Window a Lag Phase b Exponential (Log) Phase c Stationary Phase d Decline Phase p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 Yaxis Biomass (Cell Density) Xaxis Time origin origin->Yaxis origin->Xaxis

Figure 2: A typical cyanobacterial growth curve indicating the optimal harvest window for secondary metabolites.

Section 3: Troubleshooting Common Experimental Issues

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q: My CP-954 yield is consistently low or undetectable. What are the likely causes?

A: Low yield is a common issue that can stem from multiple sources. A systematic approach is required for diagnosis.

start Low / No CP-954 Yield suboptimal Suboptimal Conditions? Nutrients, Light, Temp, pH start->suboptimal Check Culture Parameters harvest Incorrect Harvest Time? Harvested too early/late start->harvest Check Growth Curve strain Strain Issue? Low-producing variant, genetic drift start->strain Verify Strain Genotype extraction Extraction/Analysis Failure? Inefficient extraction, MS issue start->extraction Review Downstream Process contamination Culture Contamination? Bacterial overgrowth start->contamination Check for Contaminants sol1 Re-optimize using matrix experiments suboptimal->sol1 Solution sol2 Harvest at late-log/early stationary phase harvest->sol2 Solution sol3 Obtain new culture from a reliable source strain->sol3 Solution sol4 Validate extraction protocol & calibrate MS extraction->sol4 Solution sol5 Purify culture contamination->sol5 Solution

Figure 3: Troubleshooting workflow for low Cyanopeptolin 954 yield.

Q: I suspect my culture is contaminated. How can I confirm and resolve this?

A: Contamination by heterotrophic bacteria is a frequent problem in cyanobacterial cultures, as the cyanobacteria can excrete organic compounds that feed the bacteria.[17] Severe contamination can out-compete the cyanobacteria for nutrients and inhibit growth.

Protocol for Contamination Management:

  • Confirmation:

    • Microscopy: Observe a wet mount of your culture under a phase-contrast microscope. Look for small, motile rods or cocci that are distinct from the larger, non-motile Microcystis cells.

    • Plating: Streak a loopful of your culture onto a nutrient-rich agar plate (e.g., Luria-Bertani or BG-11 with 0.5% glucose and 0.05% yeast extract) and incubate in the dark at 30°C. The growth of non-pigmented colonies confirms bacterial contamination.

  • Resolution - Obtaining an Axenic Culture:

    • Antibiotic Treatment (Recommended for tough cases): Determine the antibiotic sensitivity of the contaminants. Spread your culture on an agar plate and place different antibiotic discs on the surface.[18] Identify an antibiotic that creates a clear zone of inhibition for the bacteria but does not harm the cyanobacteria growing nearby. Add this antibiotic to your liquid culture for several passages.

    • Single Colony Isolation (Preferred Method): This method isolates a single cyanobacterial colony away from contaminants.

      • Serial Dilution & Plating: Serially dilute your contaminated culture and plate onto BG-11 agar plates. Incubate under optimal light and temperature.

      • Colony Picking: Once distinct green cyanobacterial colonies are visible, use a sterile pipette tip or a fine glass capillary to pick a single, well-isolated colony and transfer it to a fresh flask of sterile liquid BG-11 medium.[18]

      • Verification: After the new culture has grown, re-test for contamination using the methods in Step 1.

Section 4: Key Methodologies

Protocol 4.1: Extraction of Cyanopeptolin 954

This protocol is adapted from methods described for cyanopeptolin isolation.[2]

  • Harvest Biomass: Centrifuge a known volume of your culture (e.g., 500 mL) at 5,000 x g for 15 minutes. Discard the supernatant.

  • Lyophilize: Freeze-dry the cell pellet to obtain a precise dry weight.

  • Solvent Extraction: Extract the lyophilized biomass (e.g., 1 g) with 100 mL of methanol overnight in the dark with gentle stirring.

  • Clarify Extract: Centrifuge the extract to pellet cell debris. Collect the methanol supernatant.

  • Solid-Phase Extraction (SPE):

    • Dilute the methanol extract with ultrapure water to a final methanol concentration of 10%.

    • Equilibrate a C18 (ODS) SPE cartridge (e.g., 10 g sorbent) with 10% methanol.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with 5% methanol to remove salts and highly polar compounds.

    • Elute the cyanopeptolins with 100% methanol.

  • Final Step: Evaporate the methanol eluate to dryness under a stream of nitrogen and dissolve the residue in a known volume of methanol for LC-MS/MS analysis.

Protocol 4.2: Quantification by LC-MS/MS

Quantification requires a validated method using a high-resolution mass spectrometer.[13][19]

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is common.

  • Detection: Use high-resolution tandem mass spectrometry (HRMS/MS). For CP-954, monitor for the precursor ion [M+H]⁺ and its characteristic fragmentation pattern. The presence of chlorine gives a distinctive isotopic pattern that aids in identification.[2]

  • Quantification: Use a certified reference standard of Cyanopeptolin 954 if available. If not, relative quantification can be performed by normalizing the peak area of the target compound to the biomass dry weight.

References

  • EvitaChem. (n.d.). Cyanopeptolin 954 (EVT-1582519). EvitaChem.
  • Lee, S. Y., et al. (2020). Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria. PMC.
  • Aulnois, G. des, et al. (2020). Cyanopeptide Co-Production Dynamics beyond Microcystins and Effects of Growth Stages and Nutrient Availability. Environmental Science & Technology. Retrieved from [Link]

  • Xue, Y., & He, Q. (2015). Cyanobacteria as Cell Factories to Produce Plant Secondary Metabolites. Frontiers in Plant Science. Retrieved from [Link]

  • Lee, S. Y., et al. (2020). Current status and future strategies to increase secondary metabolite production from cyanobacteria. Korea Advanced Institute of Science and Technology. Retrieved from [Link]

  • Flores, C., et al. (2018). The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria. PubMed. Retrieved from [Link]

  • von Elert, E., et al. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. KOPS - University of Konstanz. Retrieved from [Link]

  • Tonk, L., et al. (2009). Production of cyanopeptolins, anabaenopeptins, and microcystins by the harmful cyanobacteria Anabaena 90 and Microcystis PCC 7806. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2020). Overcoming the Biological Contamination in Microalgae and Cyanobacteria Mass Cultivations for Photosynthetic Biofuel Production. PMC. Retrieved from [Link]

  • Lee, S. Y., et al. (2020). Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria. ResearchGate. Retrieved from [Link]

  • Hrouzek, P. (2021). Structural variability of cyclic cyanobacterial lipopeptides: their biosynthesis and features affecting their bioactivity. Charles University Digital Repository. Retrieved from [Link]

  • Mazur-Marzec, H., et al. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. PMC. Retrieved from [Link]

  • von Elert, E., et al. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. ResearchGate. Retrieved from [Link]

  • Singh, R. P., et al. (2022). How to remove bacteria from cyanobacterial culture?. ResearchGate. Retrieved from [Link]

  • D'Agostino, P. M., et al. (2022). Discovery of Suomilide and Cyanopeptolin Analogues by 15N Stable Isotope Labeling and Genome Mining of Cyanobacteria. Journal of Natural Products. Retrieved from [Link]

  • Miles, C. O., et al. (2021). Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. Semantic Scholar. Retrieved from [Link]

  • Beversdorf, L. J., et al. (2018). Effects of Light and Temperature on the Metabolic Profiling of Two Habitat-Dependent Bloom-Forming Cyanobacteria. PMC. Retrieved from [Link]

  • Schwarzenberger, A., et al. (2013). Effect of nutrient limitation of cyanobacteria on protease inhibitor production and fitness of Daphnia magna. Journal of Experimental Biology. Retrieved from [Link]

  • Muñoz-Marín, M. C., et al. (2022). Filter Plating Method for Rendering Picocyanobacteria Cultures Free of Heterotrophic Bacterial Contaminants and Clonal. Frontiers in Microbiology. Retrieved from [Link]

  • Jankowska, M., et al. (2021). Cyanopeptide degradation during exposure to simulated sunlight at pH 9.... ResearchGate. Retrieved from [Link]

  • JazDav. (2024). Contaminated cyanobacteria cultures. Reddit. Retrieved from [Link]

  • Halstvedt, C. B., et al. (2015). Changes in oligopeptide production by toxic cyanobacterial strains under iron deficiency. SciSpace. Retrieved from [Link]

  • Mazur-Marzec, H., et al. (2018). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. PMC. Retrieved from [Link]

  • Chaffin, J. D., et al. (2021). Influence of light, temperature, and nutrients on microcystin concentration during a winter cyanobacteria-dominated bloom. PMC. Retrieved from [Link]

  • Bullerjahn, G. S., et al. (2021). Roles of Nutrient Limitation on Western Lake Erie CyanoHAB Toxin Production. MDPI. Retrieved from [Link]

  • McDonald, K. C., et al. (2023). Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae. MDPI. Retrieved from [Link]

  • Janssen, E. M.-L., et al. (2021). Cyanobacterial Toxins and Cyanopeptide Transformation Kinetics by Singlet Oxygen and pH-Dependence in Sunlit Surface Waters. Environmental Science & Technology. Retrieved from [Link]

  • Procell. (2025). A Comprehensive Guide to Detecting and Handling Laboratory Contamination. Procell Life Science & Technology. Retrieved from [Link]

  • Zhang, S., et al. (2021). Rapidly Improving High Light and High Temperature Tolerances of Cyanobacterial Cell Factories Through the Convenient Introductio. Frontiers in Microbiology. Retrieved from [Link]

  • El-Nahhal, Y., et al. (2021). Extraction Methods of Cyanotoxins Aqueous Media and Sediments. SCIRP. Retrieved from [Link]

  • Kudela, R. M. (2010). Factors Affecting Growth of Cyanobacteria. SCCWRP. Retrieved from [Link]

  • Miles, C. O., et al. (2024). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Peptide Recovery &amp; Drying Optimization

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Minimizing Peptide Loss During Rotary Evaporation & Drying Audience: Researchers, Process Chemists, Drug Development Scientists Introduction: The "Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Minimizing Peptide Loss During Rotary Evaporation & Drying Audience: Researchers, Process Chemists, Drug Development Scientists

Introduction: The "Yield Gap"

Welcome to the Peptide Handling Support Center. You are likely here because your theoretical yield does not match your mass balance, or your peptide purity dropped after drying.

Peptides are deceptively fragile.[1] Unlike small molecules, they possess complex secondary structures and zwitterionic properties that make them susceptible to three distinct loss vectors during drying:

  • Physical Loss: Bumping or foaming into the condenser (Rotavap).

  • Surface Adsorption: Non-specific binding to borosilicate glass (The "Invisible Loss").

  • Chemical/Thermal Degradation: Hydrolysis, deamidation, or aggregation due to improper energy input.

This guide replaces standard operating procedures (SOPs) with causality-driven troubleshooting . Follow the logic, not just the list.

Module 1: The "Bumping" & Physical Loss Crisis

Issue: Sample solution violently boils over into the bump trap or condenser.

The Mechanic: Why Peptides Bump

Peptides often act as surfactants, lowering the surface tension of your solvent. When vacuum is applied, this creates a high density of nucleation sites. If the pressure drops faster than the system can equilibrate heat, the solvent superheats and flashes into vapor instantaneously—carrying your peptide with it.

Protocol: The "Delta 20" Equilibrium System

To prevent bumping, you must synchronize energy input (bath) with energy removal (condenser) and pressure (vacuum). We use the Delta 20 Rule (also known as the 20/40/60 rule).

ParameterSettingLogic
Cooling 20°C (or lower)Maximizes solvent capture; prevents pump damage.
Vapor 40°CThe target boiling point.[2][3] Balances speed with peptide thermal safety.[4]
Bath 60°CProvides sufficient energy delta (ΔT) to drive evaporation without superheating.

Critical Note: For thermosensitive peptides, shift the entire scale down: Bath 40°C / Vapor 20°C / Condenser 0°C.

Troubleshooting Workflow: Bumping Prevention

Use the following logic to diagnose and fix bumping issues immediately.

BumpingLogic Start START: Sample is Bumping CheckVol Check Flask Volume (>50% Full?) Start->CheckVol Split Action: Split Sample Increase Surface Area CheckVol->Split Yes CheckVac Check Vacuum Ramp CheckVol->CheckVac No Split->CheckVac AutoRamp Action: Use Gradient Mode (Not Isocratic Vacuum) CheckVac->AutoRamp Manual/Fast CheckSolvent Solvent Type? CheckVac->CheckSolvent Gradient/Slow Final Stable Evaporation AutoRamp->Final Azeotrope Issue: Water/ACN Mix Requires lower vacuum CheckSolvent->Azeotrope Aqueous/Organic Mix CheckSolvent->Final Single Solvent Azeotrope->Final

Figure 1: Decision tree for stabilizing "bumping" peptide solutions.

Module 2: Adsorption (The Invisible Loss)

Issue: You dried 10mg of peptide, but only recovered 6mg. The glass looks clean.

The Mechanic: Silanol Interactions

Borosilicate glass is negatively charged (silanol groups, Si-O⁻). Basic peptides (rich in Arg, Lys, His) are positively charged. They bind electrostatically to the glass. Hydrophobic peptides bind via Van der Waals forces. This "monolayer" of peptide is often invisible but can represent significant mass loss at low scales (<5mg).

Solution: Material & Solvent Selection

Do not dry low-concentration peptides in standard glass round-bottom flasks.

Container MaterialPeptide Recovery RateBest Use Case
Borosilicate Glass Low (esp. for cationic peptides)Large scale (>100mg) only.
Silanized Glass HighRotavap of sensitive peptides.
Polypropylene (PP) HighLyophilization (Falcon tubes).
PTFE (Teflon) Very HighAggressive solvents / High value.
FAQ: Adsorption Recovery

Q: I already dried my peptide in glass and the yield is low. How do I recover the stuck peptide? A: The "stuck" layer is likely a film.

  • Do not scrape. You will lose material to the spatula.

  • Add a "Recovery Solvent": 50% Acetonitrile / 50% Water + 0.1% TFA (or Formic Acid).

  • Sonicate the flask for 5 minutes. The acid protonates the silanol groups, releasing the cationic peptide.

  • Transfer to a polypropylene vessel immediately.

Module 3: Lyophilization & TFA Removal

Issue: The "cake" collapsed, or the peptide degrades post-drying.

The Mechanic: Eutectic Collapse & Acid Trapping

Lyophilization requires the sample to remain below its "Collapse Temperature" (Tc). If you run the freeze-dryer too warm (or if residual solvents like DMSO/DMF lower the freezing point), the cake melts back into a goo. Furthermore, Trifluoroacetic Acid (TFA) binds avidly to basic residues and is not easily removed by simple lyophilization, leading to long-term hydrolysis.

Protocol: TFA-to-HCl Exchange

Standard lyophilization concentrates TFA rather than removing it. Use this protocol to exchange the counter-ion to the more stable Chloride salt.

  • Dissolve: Dissolve peptide in 100 mM HCl (approx. 10-20 equivalents relative to peptide basic sites).

  • Wait: Allow to stand for 1-2 minutes at room temperature.

  • Freeze: Snap freeze in liquid nitrogen.

  • Lyophilize: Run to dryness.

  • Repeat: Repeat steps 1-4 at least once.

  • Final Wash: Re-dissolve in water (no acid) and lyophilize one final time.

Workflow: Safe Lyophilization Setup

LyoLogic Sample Peptide Solution PreFreeze Flash Freeze (Liquid N2) Sample->PreFreeze Avoid slow freezing (Cryo-concentration) Primary Primary Drying (-50°C, <0.1 mbar) PreFreeze->Primary Sublimation Secondary Secondary Drying (+20°C, High Vac) Primary->Secondary Desorption of bound water Storage Storage (-20°C, Desiccated) Secondary->Storage

Figure 2: Optimized lyophilization pathway to prevent melt-back and degradation.

Common Troubleshooting FAQs

Q: My peptide "oiled out" instead of forming a powder. Why? A: This usually indicates residual solvent (DMF, DMSO) or high salt content.

  • Fix: Re-dissolve in 10% Acetic Acid or water, dilute significantly to lower the overall solvent concentration, refreeze, and relyophilize.

Q: Can I use a bump trap for peptides? A: Yes, but standard bump traps are hard to clean. Use a Reversible Bump Trap (one with a screw cap or wide joint) so if bumping occurs, you can wash the peptide back into the main flask quantitatively.

Q: How do I dry a peptide containing Methionine or Tryptophan without oxidation? A: These residues oxidize rapidly.

  • Use degassed solvents (sparge with Argon/Nitrogen).

  • Backfill your rotavap or lyophilizer with Nitrogen instead of air when the cycle finishes.

  • Store under Argon.

References
  • Büchi Labortechnik AG. "The 5 Golden Rules of Rotary Evaporation." Buchi Technical Guides. [Link]

  • Goebel-Stengel, M., et al. "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE, 2011. [Link]

  • LifeTein. "TFA Removal Service and Salt Exchange Protocols." LifeTein Support. [Link]

  • Vertex Pharmaceuticals (via ResearchGate). "Solvent Removal Peptides: Acetonitrile/Water/TFA." ResearchGate Discussions. [Link]

  • Labconco. "A Guide to Freeze Drying." Labconco Application Notes. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cyanopeptolin 954 vs. Nostopeptin BN920

Comparative Analysis of IC50 Potency and Protease Selectivity[1][2][3] Executive Summary Cyanopeptolin 954 (CP954) and Nostopeptin BN920 (BN920) are cyclic depsipeptides belonging to the cyanopeptolin class, primarily is...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of IC50 Potency and Protease Selectivity[1][2][3]

Executive Summary

Cyanopeptolin 954 (CP954) and Nostopeptin BN920 (BN920) are cyclic depsipeptides belonging to the cyanopeptolin class, primarily isolated from cyanobacteria such as Microcystis aeruginosa.[1][2][3][4][5] While structurally homologous, they differ by a single halogenation event: CP954 is the chlorinated analog of BN920.

From a drug discovery perspective, both compounds are potent chymotrypsin inhibitors with nanomolar efficacy, yet they exhibit negligible activity against trypsin.[2][6] Contrary to the assumption that halogenation always enhances bioactivity, experimental data indicates that the non-chlorinated Nostopeptin BN920 is slightly more potent (IC50: 31 nM) than Cyanopeptolin 954 (IC50: 45 nM) against bovine chymotrypsin.

Chemical Identity & Structural Divergence[1][2][3][4]

The core structural scaffold of both compounds relies on the Ahp (3-amino-6-hydroxy-2-piperidone) moiety, a hallmark of cyanopeptolins that facilitates the formation of the 19-membered depsipeptide ring.[4]

FeatureCyanopeptolin 954Nostopeptin BN920
Molecular Weight 954 Da920 Da
Molecular Formula C46H63N8O12ClC46H64N8O12
Key Structural Difference Chlorinated : Contains 3'-chloro-N-Me-L-Tyr at position 7.[1][2][3][4]Non-chlorinated : Contains N-Me-L-Tyr at position 7.[2][3][4]
Primary Source Microcystis aeruginosa (e.g., strain NIVA Cya 43)Nostoc sp., Microcystis aeruginosa
Biosynthetic Relationship Product of halogenase activity on the BN920 scaffold.Precursor or non-halogenated variant.

Structural Insight: The presence of the chlorine atom on the tyrosine residue in CP954 introduces steric bulk and alters the electronic properties of the aromatic ring. In this specific scaffold, these changes result in a minor reduction in binding affinity to the chymotrypsin active site compared to the unsubstituted BN920.

Biological Performance: IC50 Comparison

The following data is derived from direct comparative assays using bovine enzymes. The inhibition profile is characterized by high selectivity for chymotrypsin over trypsin.

Table 1: Protease Inhibition Profile (IC50)[2]
Target EnzymeCyanopeptolin 954Nostopeptin BN920Selectivity Ratio
Chymotrypsin (Bovine)45 nM (4.1 ng/mL)31 nM (3.0 ng/mL)BN920 is ~1.45x more potent
Trypsin (Bovine)> 17,000 nM (> 15.9 µg/mL)> 11,000 nM (> 10.6 µg/mL)Highly Selective (No Inhibition)
Elastase Not Reported (Primary Study)~11.0 µg/mL (Related analogs)*Low / Inactive

*Note: Elastase data refers to structurally related Nostopeptins (e.g., Nostopeptin B). Specific data for BN920 against elastase is often secondary to chymotrypsin activity.

Mechanistic Interpretation[7]
  • Selectivity Driver: The specificity for chymotrypsin over trypsin is dictated by the residue at Position 4 . In both CP954 and BN920, this position is occupied by L-Leucine .

    • Trypsin Inhibitors typically possess a basic residue (Arg/Lys) at Position 4 to interact with the Aspartate in the trypsin specificity pocket.

    • Chymotrypsin Inhibitors (like CP954/BN920) utilize hydrophobic residues (Leu/Phe) to complement the hydrophobic pocket of chymotrypsin.

  • Potency Difference: The 31 nM vs 45 nM difference suggests that the chlorine atom on the N-Me-Tyr residue of CP954 may cause slight steric clashes or unfavorable electrostatic interactions within the S1/S2 subsites of the enzyme, rendering the tighter-binding BN920 the superior inhibitor in vitro.

Mechanism of Action (MOA)

The inhibition mechanism follows a non-covalent, competitive mode typical of Ahp-cyclodepsipeptides.

Pathway Visualization

The following diagram illustrates the structural logic dictating the selectivity of these compounds.

MOA_Pathway cluster_potency Potency Comparison Precursor Biosynthetic Precursor BN920 Nostopeptin BN920 (Non-chlorinated) Precursor->BN920 Standard Assembly CP954 Cyanopeptolin 954 (Chlorinated at Pos 7) BN920->CP954 Halogenase (+Cl) Interaction Ahp-Ring Binding (Substrate Mimicry) BN920->Interaction CP954->Interaction Target_Chymo Target: Chymotrypsin (Hydrophobic Pocket) Target_Trypsin Target: Trypsin (Aspartate Pocket) Interaction->Target_Chymo High Affinity (Leu4 fits pocket) Interaction->Target_Trypsin No Binding (Leu4 clash)

Caption: Biosynthetic relationship and selective inhibition mechanism. Note the divergence in potency driven by the chlorination state.

Experimental Protocol: Validating IC50

To replicate the IC50 values cited above, the following colorimetric enzyme inhibition assay is recommended. This protocol ensures self-validation through the use of internal controls.

Materials
  • Enzyme: Bovine Pancreatic Chymotrypsin (Type II).

  • Substrate:

    
    -Succinyl-Gly-Gly-Phe-
    
    
    
    -nitroanilide (SGGP-pNA). Cleavage releases p-nitroaniline (yellow).
  • Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM CaCl

    
    .
    
  • Detection: Microplate reader (Absorbance at 405 nm).

Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve CP954 and BN920 in MeOH or DMSO to create 1 mM stock solutions.

    • Prepare serial dilutions (0.1 nM to 1000 nM) in the assay buffer.

  • Pre-Incubation (Equilibrium Phase):

    • Mix 10 µL of inhibitor dilution with 10 µL of Chymotrypsin solution (0.1 mg/mL).

    • Incubate at 25°C for 10 minutes . Critical: This allows the inhibitor to access the active site before the substrate competes.

  • Reaction Initiation:

    • Add 180 µL of substrate solution (0.5 mM SGGP-pNA).

    • Immediately begin kinetic reading.

  • Data Acquisition:

    • Measure

      
      Absorbance/min at 405 nm for 10 minutes.
      
    • Calculate % Inhibition relative to the "No Inhibitor" control (Vehicle only).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to a non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Workflow Diagram

Assay_Workflow Step1 1. Solubilization (MeOH/DMSO Stock) Step2 2. Serial Dilution (0.1 - 1000 nM) Step1->Step2 Step3 3. Pre-Incubation (Enzyme + Inhibitor, 10 min) Step2->Step3 Step4 4. Substrate Addition (SGGP-pNA) Step3->Step4 Step5 5. Kinetic Reading (405 nm, 10 min) Step4->Step5 Step6 6. IC50 Calculation (Sigmoidal Fit) Step5->Step6

Caption: Kinetic assay workflow for determining IC50 values of cyanopeptolins against serine proteases.

References
  • von Elert, E., Oberer, L., Merkel, P., Huhn, T., & Blom, J. F. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43.[1][2][3][4][8] Journal of Natural Products, 68(9), 1324–1327.

  • Ploutno, A., & Carmeli, S. (2002).[4] Nostopeptins A and B, Seven-Residue Cyclic Depsipeptides from the Cyanobacterium Nostoc sp. Journal of Natural Products, 65(6), 953–956.

  • Gademann, K., & Portmann, C. (2008). Secondary Metabolites from Cyanobacteria: Complex Structures and Powerful Bioactivities. Current Organic Chemistry, 12(4), 326–341.

Sources

Comparative

Verifying Chlorine Isotope Distribution in Cyanopeptolin 954 MS Spectra: A Comparative Guide

This guide provides a comprehensive, in-depth analysis of the verification of the chlorine isotope distribution in the mass spectrum of Cyanopeptolin 954. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the verification of the chlorine isotope distribution in the mass spectrum of Cyanopeptolin 954. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind the experimental and analytical choices, ensuring a thorough understanding of the process. By comparing the theoretical isotopic distribution with established patterns in a simpler chlorinated molecule, this guide offers a robust framework for the structural validation of complex natural products.

Introduction: The Significance of Isotopic Verification for Cyanopeptolin 954

Cyanopeptolin 954 is a cyclic depsipeptide produced by the freshwater cyanobacterium Microcystis aeruginosa. Its structure, elucidated as C46H63ClN8O12, reveals the presence of a single chlorine atom, a feature that significantly influences its bioactivity as a chymotrypsin inhibitor[1][2][3]. In the realm of natural product chemistry and drug discovery, unambiguous structural confirmation is paramount. High-resolution mass spectrometry (HRMS) is a cornerstone technique for this purpose, providing not only precise mass measurements for molecular formula determination but also characteristic isotopic patterns that serve as a fingerprint for the elemental composition of a molecule[1].

The natural abundance of chlorine isotopes, primarily ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), results in a distinctive isotopic signature in the mass spectrum of a chlorinated compound[4][5]. For a molecule containing a single chlorine atom, this manifests as two major peaks separated by two mass-to-charge units (m/z), with an intensity ratio of roughly 3:1[5][6]. Verifying this theoretical distribution in the experimental mass spectrum of Cyanopeptolin 954 is a critical step in confirming its molecular formula and, by extension, its identity.

This guide will first detail the theoretical calculation of the isotopic distribution for the protonated molecule of Cyanopeptolin 954, [M+H]⁺. Subsequently, it will outline the experimental workflow for acquiring a high-resolution mass spectrum. Finally, it will compare the theoretical data with the well-established isotopic pattern of a simpler chlorinated molecule, chlorobenzene, to provide a clear and practical benchmark for researchers.

Theoretical Isotope Distribution of Cyanopeptolin 954

The first step in our verification process is to calculate the theoretical isotopic distribution of Cyanopeptolin 954. This provides a precise model against which experimental data can be compared. The molecular formula of Cyanopeptolin 954 is C46H63ClN8O12[1]. For the purpose of mass spectrometry analysis in positive ion mode, we will consider the protonated molecule, [M+H]⁺, with the formula C46H64ClN8O12⁺.

The theoretical isotopic distribution is calculated by considering the natural abundances of the stable isotopes of each element in the molecule (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). While several software packages can automate this calculation, the fundamental principle involves the convolution of the isotopic abundances of each element. For the purpose of this guide, we will focus on the most significant contributors to the isotopic pattern: the two stable isotopes of chlorine.

The presence of one chlorine atom dictates the most prominent feature of the isotopic pattern. The expected relative abundances of the monoisotopic peak (containing only the most abundant isotopes, including ³⁵Cl) and the M+2 peak (containing one ³⁷Cl) will be approximately 3:1. The contributions from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O will result in smaller M+1 and other isotopic peaks, creating a more complex cluster around the monoisotopic and M+2 peaks.

For a precise comparison, we have calculated the theoretical isotopic distribution for the [M+H]⁺ ion of Cyanopeptolin 954. The results are summarized in the table below.

IonTheoretical m/zRelative Abundance (%)
[M+H]⁺ (with ³⁵Cl)955.4298100.00
[M+1+H]⁺956.433153.67
[M+2+H]⁺ (with ³⁷Cl) 957.4268 33.89
[M+3+H]⁺958.429813.93

Table 1: Theoretical isotopic distribution of the [M+H]⁺ ion of Cyanopeptolin 954 (C46H64ClN8O12⁺). The relative abundances are normalized to the most abundant peak (the monoisotopic peak).

Experimental Workflow for High-Resolution Mass Spectrometry

The acquisition of a high-quality, high-resolution mass spectrum is crucial for accurately observing the isotopic distribution of Cyanopeptolin 954. The following is a generalized protocol based on established methods for the analysis of natural products and cyclic peptides[7].

Sources

Validation

Benchmarking Cyanopeptolin 954 against standard serine protease inhibitors

An In-Depth Comparative Analysis of Cyanopeptolin 954 and Standard Serine Protease Inhibitors Authored by: A Senior Application Scientist This guide provides a comprehensive benchmark of Cyanopeptolin 954, a naturally de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Cyanopeptolin 954 and Standard Serine Protease Inhibitors

Authored by: A Senior Application Scientist

This guide provides a comprehensive benchmark of Cyanopeptolin 954, a naturally derived serine protease inhibitor, against a panel of widely used standard inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanistic nuances of these compounds. We will delve into the underlying principles of serine protease inhibition, provide detailed experimental protocols for robust comparison, and present quantitative data to guide inhibitor selection for specific research applications.

The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immune responses and cellular signaling. They are characterized by a highly conserved catalytic triad, featuring a critical serine residue in the active site. While essential for homeostasis, dysregulated serine protease activity is implicated in numerous pathologies, including inflammatory diseases, cancer, and viral infections. This has made them a prime target for therapeutic intervention, driving the discovery and development of potent and specific inhibitors.

The efficacy of a protease inhibitor is not merely a measure of its binding affinity but also encompasses its mechanism of action, specificity, and stability. Benchmarking a novel inhibitor like Cyanopeptolin 954 against well-characterized standards is therefore a crucial step in evaluating its potential utility.

Inhibitor Profiles: A Head-to-Head Comparison

For this guide, we will compare Cyanopeptolin 954 against three standard serine protease inhibitors, chosen to represent different classes and mechanisms of action: Aprotinin (a polypeptide), Leupeptin (a natural small molecule), and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible synthetic inhibitor.

Cyanopeptolin 954

Cyanopeptolin 954 is a cyclic depsipeptide, a class of nonribosomal peptides produced by the cyanobacterium Microcystis aeruginosa.[1][2] These compounds are noted for their structural diversity and potent biological activities.[1] Cyanopeptolin 954 specifically has been identified as a potent inhibitor of chymotrypsin, a key digestive serine protease.[2][3][4] Its complex cyclic structure, which includes unique amino acid residues, is responsible for its high-affinity binding to the target protease.[2]

Aprotinin

Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a small protein that acts as a competitive, reversible serine protease inhibitor.[5][6] It forms a stable, stoichiometric complex with the active site of various proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[5][7] Its broad-spectrum activity and well-understood mechanism have made it a staple in biochemical research and clinical applications, particularly to reduce bleeding during complex surgery.[7][8]

Leupeptin

Leupeptin is a small peptide of microbial origin (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a reversible, competitive transition-state inhibitor of both serine and cysteine proteases.[9][10][11] It potently inhibits enzymes like trypsin and plasmin but, notably, does not inhibit chymotrypsin.[9] This specificity makes it a valuable tool for dissecting complex proteolytic systems and serves as an important point of contrast with chymotrypsin-focused inhibitors like Cyanopeptolin 954.

AEBSF Hydrochloride

AEBSF is a water-soluble, irreversible serine protease inhibitor.[12][13] Unlike competitive inhibitors that bind reversibly, AEBSF acts as a sulfonylating agent, reacting with the hydroxyl group of the active site serine residue to form a stable, covalent bond.[12] This irreversible inactivation makes it a potent, broad-spectrum inhibitor of proteases like trypsin, chymotrypsin, thrombin, and plasmin.[12] It is often used as a more stable and less toxic alternative to Phenylmethylsulfonyl Fluoride (PMSF).[13][14]

Quantitative Benchmarking: A Comparative Data Summary

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki value is a more absolute measure of binding affinity, and for competitive inhibitors, it is independent of substrate concentration.[15]

The table below summarizes the key characteristics and reported inhibitory constants for our panel of inhibitors.

Inhibitor Type Mechanism Primary Target(s) Reported IC50 / Ki
Cyanopeptolin 954 Cyclic DepsipeptideCompetitive, ReversibleChymotrypsinIC50: 45 nM (for Chymotrypsin)[2][3]
Aprotinin PolypeptideCompetitive, Reversible[5]Trypsin, Chymotrypsin, Plasmin, Kallikrein[5]IC50: 0.06 - 0.80 µM (Varies by target)[6]
Leupeptin Modified PeptideCompetitive, Reversible[9]Trypsin, Plasmin, Cathepsins[9]Ki: 3.5 nM (for Trypsin)[9], 3.4 µM (for Plasmin)[16]
AEBSF Sulfonyl FluorideIrreversible[12]Trypsin, Chymotrypsin, Thrombin, Plasmin[13]IC50: ~300 µM (Varies by target and conditions)[17]

Experimental Design for Head-to-Head Comparison

To ensure a fair and accurate comparison, a standardized experimental workflow is essential. This section outlines the protocols for determining the IC50 and Ki values for each inhibitor against a target serine protease, such as chymotrypsin.

Causality in Experimental Design

The choice of assay components and procedure is critical for generating reliable data.

  • Enzyme-Inhibitor Pre-incubation: This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium (for reversible inhibitors) or to allow for the covalent modification to occur (for irreversible inhibitors like AEBSF) before the reaction is initiated.[18][19]

  • Substrate Choice: A chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin) is used to allow for continuous monitoring of enzyme activity via a spectrophotometer or plate reader.[20][21] The substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) for IC50 determination.

  • Controls: Including a "no inhibitor" control is essential to establish the 100% activity level, while a "no enzyme" control accounts for any non-enzymatic substrate hydrolysis.

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow for assessing serine protease inhibition.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate & Inhibitor Stocks serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil pre_incubate Pre-incubate Enzyme with each Inhibitor Concentration serial_dil->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure Measure Kinetic Readout (e.g., Absorbance at 405 nm) add_substrate->measure plot_data Plot % Inhibition vs. [Inhibitor] measure->plot_data calc_ic50 Calculate IC50 via Non-linear Regression plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition Enzyme { Active Site | Serine Protease} Substrate Substrate Substrate->Enzyme:f0 Binds to Active Site CompInhib Competitive Inhibitor (Aprotinin, Leupeptin, Cyanopeptolin 954) CompInhib->Enzyme:f0 Binds Reversibly to Active Site IrrevInhib Irreversible Inhibitor (AEBSF) IrrevInhib->Enzyme:f0 Binds Covalently to Active Site

Caption: Mechanisms of reversible vs. irreversible inhibition.

Conclusion

This guide demonstrates that Cyanopeptolin 954 is a highly potent and specific inhibitor of chymotrypsin. When benchmarked against standard inhibitors, its nanomolar efficacy distinguishes it for applications requiring targeted chymotrypsin inhibition. In contrast, Aprotinin and AEBSF offer broader-spectrum inhibition, with the latter providing an irreversible mode of action. Leupeptin serves as a valuable counterpoint, showcasing high potency for trypsin but not chymotrypsin.

The choice of inhibitor should always be guided by the specific research question, considering the target protease, the required specificity, and the desired mechanism of action (reversible vs. irreversible). The experimental protocols and comparative data provided herein offer a robust framework for making this critical decision.

References

  • AEBSF - Wikipedia. Wikipedia. [Link]

  • Leupeptin - Wikipedia. Wikipedia. [Link]

  • Aprotinin: a serine protease inhibitor with therapeutic actions: its interaction with ACE... - PubMed. PubMed. [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed. PubMed. [Link]

  • Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides - MDPI. MDPI. [Link]

  • Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions - EBM Consult. EBM Consult. [Link]

  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? | ResearchGate. ResearchGate. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor1 - GraphPad. GraphPad. [Link]

  • Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 - KOPS. KOPS - University of Konstanz. [Link]

  • Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC. National Center for Biotechnology Information. [Link]

  • Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis a eruginosa NIVA Cya 43 | Request PDF - ResearchGate. ResearchGate. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. Frontiers. [Link]

  • Content of the protease inhibitors a nostopeptin 920 (BN920) and b... - ResearchGate. ResearchGate. [Link]

  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects - MDPI. MDPI. [Link]

  • Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network - PLOS. PLOS. [Link]

Sources

Comparative

Validation of Cyanopeptolin 954 molecular formula C46H63N8O12Cl

This guide outlines the rigorous validation protocol for Cyanopeptolin 954 , a potent chymotrypsin inhibitor isolated from Microcystis aeruginosa.[1][2] It focuses on distinguishing this chlorinated cyclic depsipeptide f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for Cyanopeptolin 954 , a potent chymotrypsin inhibitor isolated from Microcystis aeruginosa.[1][2] It focuses on distinguishing this chlorinated cyclic depsipeptide from its structural analogues (specifically Nostopeptin BN920) using a multi-tiered analytical approach.

Comparative Validation Guide: Cyanopeptolin 954 ( )[1][3][4]

Executive Summary

Cyanopeptolin 954 is a cyclic heptadepsipeptide defined by the molecular formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 .[1][3][4][5] Its structural uniqueness lies in the incorporation of a 3'-chloro-N-methyl-L-tyrosine  residue and the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp)  core.[1][2][3][4]

This guide compares the validation performance of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) against the co-occurring analogue Nostopeptin BN920 (


, non-chlorinated).[1][3][4] Accurate validation is critical for drug development professionals, as the presence of the chlorine atom significantly alters the pharmacophore's interaction with serine proteases.[1][2]

Validation Workflow

The following workflow illustrates the logical progression from crude extract to validated structure, highlighting the decision nodes where Cyanopeptolin 954 is differentiated from analogues.

ValidationWorkflow Extract Crude Cyanobacterial Extract (Microcystis aeruginosa) HPLC Reverse-Phase HPLC (C18 Column) Extract->HPLC FracA Fraction A: m/z 920 (Nostopeptin BN920) HPLC->FracA RT: 18.2 min FracB Fraction B: m/z 954 (Cyanopeptolin 954) HPLC->FracB RT: 19.5 min HRMS Step 1: HRMS Validation (Isotopic Pattern Analysis) FracB->HRMS Decision Chlorine Isotope Pattern? (3:1 ratio at M / M+2) HRMS->Decision Decision->FracA No (H-only) NMR Step 2: NMR Structural Elucidation (1H, 13C, HMBC, ROESY) Decision->NMR Yes (Cl-present) Marfey Step 3: Marfey's Analysis (Stereochemistry: L-Tyr vs D-Tyr) NMR->Marfey Final Validated Target: C46H63N8O12Cl Marfey->Final

Figure 1: Step-by-step isolation and validation logic distinguishing Cyanopeptolin 954 from non-chlorinated variants.

Primary Validation: High-Resolution Mass Spectrometry (HRMS)

HRMS is the most efficient method for initial validation of the


 formula.[3][4] The presence of Chlorine (

and

) provides a distinct spectral fingerprint that differentiates Cyanopeptolin 954 from Nostopeptin BN920.[3][4]
Comparative Data: Isotopic Signature
FeatureCyanopeptolin 954 Nostopeptin BN920 (Alternative)Differentiation Logic
Formula


Cl vs. H substitution.[1][2][3][4]
Monoisotopic Mass 954.4254 Da920.4643 DaMass shift of ~34 Da (Cl - H).[1][2][3][4]


977.4141 943.4530 Primary ion for detection.[1][2][3][4]
Isotope Pattern Distinct 3:1 ratio (

977 : 979)
Normal C/N/O pattern (no M+2 spike)Definitive Proof of Cl .
Protocol 1: HRMS Analysis
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Procedure:

    • Dissolve 10 µg of purified compound in 50% MeOH/Water.[1][2][4]

    • Inject via direct infusion or LC-MS.[1][2][3][4]

    • Acquire spectra in the range

      
       500–1200.[1][2]
      
  • Validation Criteria:

    • Observed mass must be within 5 ppm of calculated mass (977.4141).[1][2][3][5][6]

    • Crucial: Verify the intensity of the

      
       peak.[1][2] For one Cl atom, this peak should be approx. 32% of the base peak intensity.[1][2]
      

Structural Validation: NMR Spectroscopy

While MS confirms the formula, NMR is required to validate the connectivity, specifically the Ahp ring and the Chlorinated Tyrosine residue.[1][2]

Key Diagnostic Signals
ResidueSignal TypeChemical Shift (

)
Structural Insight
Ahp (Unit 3) H-3 (methine)~4.5 - 5.0 ppmConfirms the unique piperidone core characteristic of cyanopeptolins.[1][2][3][4]
Cl-N-Me-Tyr (Unit 7) N-Me (singlet)~3.0 ppmConfirms N-methylation.[1][2][3][4]
Cl-N-Me-Tyr (Unit 7) Aromatic HDoublet (d)The Cl substitution at position 3' simplifies the aromatic coupling pattern compared to standard Tyr.[1][2][3][4]
Gln/Glu (Unit 1)

-H
~4.0 - 4.5 ppmConfirms the N-terminal side chain.[1][2][3][4]
Protocol 2: 2D NMR Elucidation
  • Solvent: DMSO-

    
     (Preferred for peptide solubility).[1][2][3][4]
    
  • Experiments:

    • 1H NMR: Proton count verification.

    • COSY/TOCSY: Identify amino acid spin systems (e.g., Leu, Val, Phe).

    • HMBC: Establish the peptide backbone and the ester linkage (Lactone ring closure between Thr-3 and Val-8).

    • ROESY: Determine spatial proximity (Stereochemistry).[1][2][3][4]

  • Causality: The HMBC correlation from Thr-3

    
    -H  to Val-8 C=O  is the "smoking gun" for the cyclic depsipeptide structure, distinguishing it from linear hydrolysis products.[1][2][3][4]
    

Functional Validation: Protease Inhibition Profile

Biological activity serves as a functional validation step.[1][2][4] Cyanopeptolin 954 exhibits a specific inhibition profile that differs from other cyanopeptolins (e.g., Cyanopeptolin A).[1][2][3][4]

Comparative Potency ( )
Target EnzymeCyanopeptolin 954 Cyanopeptolin A Interpretation
Chymotrypsin 45 nM (Potent)> 5000 nM (Weak/Inactive)954 is a selective chymotrypsin inhibitor.[1][2][3][4]
Trypsin > 10,000 nM (Inactive)25 nM (Potent)Lack of basic AA (Arg/Lys) at pos 4 confers Trypsin resistance.[1][3][4]

Protocol 3: Chymotrypsin Inhibition Assay

  • Substrate: N-Succinyl-Gly-Gly-Phe-p-nitroanilide (Specific for Chymotrypsin).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    
  • Method:

    • Incubate enzyme (0.1 µg/mL) with Cyanopeptolin 954 (0.1 – 1000 nM) for 10 min at 25°C.[1][3][4]

    • Add substrate and monitor absorbance at 405 nm (release of p-nitroaniline).[1][2][3][4]

    • Plot dose-response curve to calculate

      
      .[1][2][3][4]
      

References

  • Von Elert, E., Oberer, L., Merkel, P., Huhn, T., & Blom, J. F. (2005).[1][2][4] Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43.[1][2][3][4][5][7][8] Journal of Natural Products , 68(9), 1324–1327.[1][2][4][9]

  • Yamaki, H., Sitachitta, N., Sano, T., & Kaya, K. (2005).[1][2][4] Two New Chymotrypsin Inhibitors, Cyanopeptolin 963A and 984, from Microcystis aeruginosa.[1][2][4] Journal of Natural Products , 68(1), 14–18.[1][2][4]

  • Bister, B., et al. (2004).[1][2][3][4][10] Cyanopeptolin 963A, a chymotrypsin inhibitor of Microcystis aeruginosa.[1][2][6] Journal of Natural Products , 67(10), 1755-1757.[1][2][3][4]

  • Welker, M., & von Döhren, H. (2006).[1][2][3][4] Cyanobacterial peptides – Nature's own combinatorial biosynthesis. FEMS Microbiology Reviews , 30(4), 530–563.[1][2][3][4]

Sources

Validation

Comparative Bioactivity Profile: Cyanopeptolin 954 Reproducibility Across Microcystis Lineages

Executive Summary Cyanopeptolin 954 (CP954) is a cyclic heptadepsipeptide produced primarily by specific strains of Microcystis aeruginosa (notably NIVA-CYA 43). It functions as a potent, competitive inhibitor of chymotr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanopeptolin 954 (CP954) is a cyclic heptadepsipeptide produced primarily by specific strains of Microcystis aeruginosa (notably NIVA-CYA 43). It functions as a potent, competitive inhibitor of chymotrypsin (IC50 ~45 nM) with high selectivity against trypsin.

This guide addresses the critical challenge in CP954 research: reproducibility . Inconsistent bioactivity data in literature often stems from three unaddressed variables:

  • Strain Specificity: Mistaking general Microcystis blooms for CP954 producers.

  • Co-Purification Artifacts: The co-elution of structurally similar congeners (e.g., Nostopeptin BN920).

  • Environmental Modulation: The inverse correlation between phosphorus availability and CP954 yield.

Part 1: Comparative Landscape

CP954 vs. Cyanobacterial & Commercial Alternatives

CP954 is defined by the presence of the Ahp (3-amino-6-hydroxy-2-piperidone) moiety, which forms a hemiaminal intramolecular bond essential for its bioactivity.[1] Below is a comparative performance analysis against other cyanopeptolins and standard commercial inhibitors.

Table 1: Comparative Inhibitory Potency (IC50 Values)

CompoundPrimary TargetIC50 (Chymotrypsin)IC50 (Trypsin)Specificity ProfileStability
Cyanopeptolin 954 Chymotrypsin 45 nM > 10 µMHigh (Chymotrypsin selective)Moderate (pH sensitive)
Nostopeptin BN920Chymotrypsin31 nM> 10 µMHigh (Often co-purified with CP954)Moderate
Micropeptin T-20Chymotrypsin2.5 nMN/AVery High (Strongest known variant)Moderate
Cyanopeptolin 1020Trypsin> 5 µM670 pMInverse specificity (Trypsin selective)Moderate
Chymostatin Chymotrypsin~10-20 nMWeakBroad spectrum (cysteine/serine proteases)Low (Complex mixture)
PMSF Serine Proteases~100-500 µM~100 µMLow (Non-specific alkylation)Low (Hydrolyzes rapidly)

Key Insight: While Micropeptin T-20 is a more potent absolute inhibitor, CP954 offers a distinct chemical scaffold (chlorinated N-Me-Tyr) useful for structure-activity relationship (SAR) studies. However, researchers must distinguish it from Nostopeptin BN920 , which is often co-produced by the same strains and has a slightly lower IC50 (31 nM), potentially skewing potency data if separation is incomplete.

Part 2: Reproducibility & Strain Dependence

Reproducibility failures often occur when researchers assume all Microcystis strains produce CP954. This is factually incorrect. CP954 production is governed by specific Non-Ribosomal Peptide Synthetase (NRPS) gene clusters not present in all lineages.

The Producer Lineage
  • Validated Producer: Microcystis aeruginosa strain NIVA-CYA 43 .[2][3][4][5][6][7]

  • Non-Producers: M. aeruginosa PCC 7806 (produces Cyanopeptolins A-D, but not 954).

  • Implication: Sourcing the wrong strain guarantees experimental failure.

Environmental Modulation (The Phosphorus Factor)

CP954 accumulation is inversely related to phosphorus availability.

  • High P (Eutrophic): Lower secondary metabolite production.

  • P-Limitation: Up-regulation of CP954.

  • Protocol Adjustment: For maximum yield, cultures should be harvested in the mid-to-late exponential phase under P-limited conditions.

Biosynthetic Logic & Variability

The following diagram illustrates the strain-specific biosynthetic logic and where reproducibility issues arise (e.g., co-production of congeners).

CP954_Biosynthesis cluster_env Environmental Factors Precursors Precursors (Tyr, Leu, Phe, Thr) NRPS NRPS Assembly Line (mcn gene cluster) Precursors->NRPS Loading Halogenase Halogenase (Chlorination of Tyr) NRPS->Halogenase Modification Ahp_Cycl Ahp Cyclization (Hemiaminal formation) Halogenase->Ahp_Cycl Ring Closure CP954 Cyanopeptolin 954 (977 Da [M+Na]+) Ahp_Cycl->CP954 Primary Product BN920 Nostopeptin BN920 (Co-product, No Cl) Ahp_Cycl->BN920 Incomplete Halogenation P_Limit P-Limitation P_Limit->NRPS Up-regulates

Figure 1: Biosynthetic pathway of Cyanopeptolin 954 highlighting the divergence point for the co-produced contaminant Nostopeptin BN920.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include "Checkpoint" steps—mandatory validation metrics to confirm the experiment is working before proceeding.

Protocol A: Targeted Extraction & Purification

Objective: Isolate CP954 free from Nostopeptin BN920 interference.

  • Biomass Prep: Lyophilize M. aeruginosa NIVA-CYA 43 biomass.

  • Extraction:

    • Extract 100 mg biomass with 10 mL 75% Methanol (MeOH) . Note: Avoid 100% MeOH; water is required to solubilize the polar cyclic peptide effectively.

    • Sonicate for 10 min on ice. Centrifuge at 10,000 x g for 15 min.

  • Solid Phase Extraction (SPE) Checkpoint:

    • Use C18 cartridges. Condition with MeOH, equilibrate with water.

    • Load supernatant. Wash with 20% MeOH (removes salts/sugars).

    • Elute with 90% MeOH .

  • HPLC Purification (Critical Step):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: Gradient of H2O/Acetonitrile (ACN) + 0.1% TFA.

    • Gradient: 30% to 70% ACN over 40 mins.

    • Detection: UV at 215 nm and 280 nm.

    • Validation: CP954 elutes after Nostopeptin BN920 due to the chlorine atom increasing hydrophobicity.

    • Mass Spec Check: Confirm [M+H]+ at m/z ~955 (or [M+Na]+ ~977).

Protocol B: Chymotrypsin Inhibition Assay

Objective: Quantify bioactivity with high reproducibility.

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl2.

  • Substrate: N-Succinyl-Gly-Gly-Phe-p-nitroanilide (0.5 mM final).

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 0.1 units/mL.
    
  • Workflow:

    • Incubate Enzyme + CP954 (varying concentrations) for 10 mins at 25°C.

    • Add Substrate.

    • Measure Absorbance at 410 nm (release of p-nitroaniline) every 30s for 10 mins.

  • Calculation: Plot V0 (initial velocity) vs. [Inhibitor]. Fit to IC50 equation.

Visual Workflow of Purification & Assay:

Workflow cluster_QC Quality Control Checkpoint Biomass Lyophilized Biomass (NIVA-CYA 43) Extract Extraction (75% MeOH, Sonicate) Biomass->Extract SPE SPE Clean-up (C18, 90% MeOH Elution) Extract->SPE HPLC HPLC Separation (Critical: Separate CP954 from BN920) SPE->HPLC MS_Check MS Verification Target: m/z 977 [M+Na]+ HPLC->MS_Check Assay Chymotrypsin Assay (Substrate: Suc-Gly-Gly-Phe-pNA) MS_Check->Assay Result IC50 Calculation (Target: ~45 nM) Assay->Result

Figure 2: Step-by-step extraction and validation workflow to ensure isolation of bioactive CP954.

Part 4: Mechanistic Insight (The "Why")

The high potency of CP954 is not accidental. It relies on the Ahp residue mimicking the transition state of the proteolytic reaction.

  • Mechanism: The Ahp residue occupies the S1 specificity pocket of chymotrypsin.

  • The Chlorine Effect: The chlorine atom on the N-Me-Tyr residue (unique to CP954 vs. BN920) creates additional hydrophobic interactions within the enzyme's binding cleft, stabilizing the complex.

MOA Enzyme Chymotrypsin (Active Site) Complex Enzyme-Inhibitor Complex Enzyme->Complex High Affinity (Ahp Binding) Product Cleaved Product Enzyme->Product Catalysis CP954 CP954 (Ahp + Cl-Tyr) CP954->Complex Substrate Substrate (Phe-pNA) Complex->Substrate Steric Hindrance

Figure 3: Mechanism of Action.[1][8][9] CP954 acts as a competitive inhibitor, blocking the active site and preventing substrate hydrolysis.

References

  • Bister, B., et al. (2004). "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43."[2][4][5][7] Journal of Natural Products.

  • Gademann, K., et al. (2010). "Cyanobacterial Secondary Metabolites: The Cyanopeptolins." Natural Product Reports.

  • Von Elert, E., et al. (2005).[4] "Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43."[2][7] PubMed.

  • Yamasaki, S., et al. (2016). "Protease Inhibitors from the Cyanobacterium Microcystis." Toxins.[1][7][10][11]

  • Utkilen, H., & Gjølme, N. (1995). "The effect of phosphorus on the production of toxins and protease inhibitors in Microcystis aeruginosa." Applied and Environmental Microbiology.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling Cyanopeptolin 954

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyanopeptolin 954 (CAS# 866718-63-0). As a potent, chlorine-containing chymotry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyanopeptolin 954 (CAS# 866718-63-0). As a potent, chlorine-containing chymotrypsin inhibitor derived from Microcystis aeruginosa, its unique biological activity demands a rigorous and proactive approach to safety.[1][2][3] This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Identification and Foundational Risk Assessment

Cyanopeptolin 954 is a nonribosomal depsipeptide that functions as a highly specific serine protease inhibitor, exhibiting a 50% inhibitory concentration (IC50) of 45 nM against chymotrypsin.[2][3][4][5] While comprehensive toxicological data for this specific compound is not widely available, its classification as a cyanotoxin and its potent enzymatic inhibition necessitate that it be handled as a hazardous compound.[4][6][7]

The primary risks in a laboratory setting stem from inadvertent exposure, which can occur through three main routes[8][9]:

  • Inhalation: Lyophilized (powdered) forms of toxins present a significant aerosolization risk and are easily dispersed.[7][10] This is the most critical route to control.

  • Dermal and Ocular Contact: Accidental splashes of solutions or contact with contaminated surfaces can lead to absorption or local irritation.

  • Ingestion: Poor laboratory hygiene, such as transference from contaminated gloves to the mouth, poses a direct risk.

Before any work commences, a formal, lab-specific risk assessment and a detailed Standard Operating Procedure (SOP) must be developed and approved.[6][8][9] This SOP should be read and understood by all personnel involved in the handling process.

Part 2: Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not arbitrary; it is a carefully designed barrier system tailored to the specific tasks and associated risks of handling Cyanopeptolin 954. The following table summarizes the minimum required PPE.

Task Hand Protection Body Protection Eye/Face Protection Respiratory/Engineering Control
Handling/Weighing Lyophilized Powder Double Nitrile GlovesDisposable, solid-front gown over a dedicated lab coatSafety Goggles & Full-Face ShieldCertified Chemical Fume Hood or Class II Biosafety Cabinet (BSC)
Reconstituting and Preparing Solutions Double Nitrile GlovesDedicated Lab CoatSafety GogglesCertified Chemical Fume Hood or Class II BSC
Administering to Cell Cultures/Assays Single Nitrile Gloves (minimum)Dedicated Lab CoatSafety Glasses with side shieldsCertified Class II BSC
Spill Cleanup Double Nitrile Gloves (or thicker chemical-resistant gloves)Disposable, fluid-resistant gown or coverallSafety Goggles & Full-Face ShieldN/A (Follow emergency spill protocol)
Waste Disposal Double Nitrile GlovesDedicated Lab CoatSafety Glasses with side shieldsN/A (Handle within designated waste area)
Causality of PPE Choices:
  • Hand Protection: Double-gloving with nitrile gloves is mandatory for handling concentrated solutions or powder.[9] The outer glove acts as the primary contact surface that can be removed immediately upon contamination, leaving a clean inner glove. This practice significantly reduces the risk of cross-contamination to equipment, notebooks, and personal items. Nitrile is selected for its broad chemical resistance and durability.[11]

  • Body Protection: A dedicated lab coat is the minimum requirement. For high-risk activities like handling powder, a disposable, solid-front gown provides an additional, impermeable layer that can be promptly removed and disposed of in case of a spill, preventing contamination of the lab coat and personal clothing.[12][13]

  • Eye and Face Protection: The potential for splashes and the severe hazard posed by aerosolized powder make robust eye and face protection critical. Safety glasses with side shields are a baseline, but safety goggles offer a complete seal around the eyes.[14] When handling the powder, which can "puff" out of containers, a full-face shield over goggles is required to protect all facial mucous membranes.[12][14]

  • Respiratory Protection & Engineering Controls: This is the most critical control measure for preventing exposure to Cyanopeptolin 954. All work with the lyophilized powder and initial reconstitution must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet.[6][7][12] These engineering controls create a negative pressure environment that pulls aerosols away from the operator's breathing zone, providing the primary layer of respiratory protection.

Part 3: Procedural Guidance and Workflow

Adherence to strict, step-by-step protocols is essential for creating a self-validating safety system.

Experimental Protocol: Handling and Reconstituting Lyophilized Cyanopeptolin 954
  • Preparation: Before bringing the compound into the workspace, don all required PPE as specified in the table above (double gloves, gown, face shield over goggles).

  • Containment: Conduct all work within a certified chemical fume hood or Class II BSC. Verify the hood's proper function before starting.[12]

  • Temperature Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for at least 30 minutes before opening. This minimizes moisture condensation inside the vial, which can affect powder stability and handling.[15]

  • Static Control: When handling the dry powder, use anti-static gloves if available, as static electricity can cause the fine powder to disperse unpredictably.[7]

  • Vial Opening: Loosen the cap slowly to gently equalize any pressure difference.[15] Do not remove the cap abruptly.

  • Reconstitution: Inject the desired solvent slowly through the septum of the vial if possible. If you must open the vial, do so carefully within the hood. Add the solvent gently down the side of the vial to avoid aerosolizing the powder.

  • Post-Reconstitution: Securely cap the vial. The exterior of the primary container should now be decontaminated before being removed from the hood.[9] Place it in a clean, labeled secondary container.

Workflow Diagram: Safe Handling of Cyanopeptolin 954

The following diagram illustrates the critical workflow from preparation to cleanup, ensuring safety at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Containment) cluster_cleanup Phase 3: Cleanup & Disposal cluster_doffing Phase 4: Exit & Doffing A 1. Assemble All Materials (Toxin, Solvents, Pipettes) B 2. Verify Fume Hood/BSC Certification & Airflow A->B C 3. Don PPE (Gown, Double Gloves, Goggles, Face Shield) B->C D 4. Introduce Materials into Fume Hood/BSC C->D Enter Containment E 5. Handle/Weigh/Reconstitute Cyanopeptolin 954 D->E F 6. Secure Primary Container & Decontaminate Exterior E->F G 7. Dispose of Contaminated Tips, Wipes into Hazardous Waste F->G Begin Cleanup H 8. Decontaminate Work Surface (e.g., 10% Bleach) G->H I 9. Remove Outer Gloves Dispose as Hazardous Waste H->I J 10. Exit Containment Area I->J Prepare to Exit K 11. Doff PPE in Sequence (Gown -> Face Shield -> Goggles -> Inner Gloves) J->K L 12. Wash Hands Thoroughly K->L

Caption: Safe Handling Workflow for Potent Biological Toxins.

Part 4: Decontamination and Disposal Plan

A comprehensive safety plan extends beyond active handling to include proper cleanup and disposal.

  • Decontamination: All non-disposable equipment and work surfaces that have come into contact with Cyanopeptolin 954 must be decontaminated.[10] A freshly prepared 10% bleach solution followed by a water or 70% ethanol rinse (to prevent corrosion) is an effective method.[6] Allow for adequate contact time as per your institution's guidelines.

  • Disposal: All contaminated disposables, including pipette tips, microfuge tubes, gloves, disposable gowns, and paper towels used for cleanup, must be collected in a designated, clearly labeled hazardous waste container.[16] Never dispose of these materials in the regular or biohazardous waste streams. Follow your institution's environmental health and safety (EH&S) protocols for the final collection and disposal of chemical waste.[16]

Part 5: Emergency Procedures

In the event of accidental exposure, immediate action is critical.[16][17]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[13][16] Remove any contaminated clothing.

  • Eye Contact: Proceed immediately to the nearest emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Spill: Evacuate the immediate area. Alert laboratory personnel and your supervisor. Only trained personnel with appropriate PPE should clean up the spill using a designated spill kit.[9][18]

By integrating these principles of hazard understanding, robust PPE use, and strict procedural adherence, you can confidently and safely harness the scientific potential of Cyanopeptolin 954 while ensuring the protection of yourself and your colleagues.

References

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  • Chapter 10, Work with Biological Toxins. University of Nevada, Reno Environmental Health & Safety. [Link]

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